5-(methoxymethyl)-2H-tetrazole
Description
Significance of the Tetrazole Scaffold in Chemical Research
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a prominent structural motif in various areas of chemical research. thieme-connect.com Its high nitrogen content contributes to its unique chemical and physical properties. thieme-connect.com Tetrazoles are known for their stability across a wide pH range and resistance to many oxidizing and reducing agents. thieme-connect.com
In medicinal chemistry, the tetrazole scaffold is particularly valued as a bioisostere of the carboxylic acid group. beilstein-journals.orgresearchgate.net This means it can mimic the carboxylic acid functionality in biological systems, often leading to improved pharmacological profiles such as enhanced lipophilicity, metabolic stability, and potency. beilstein-journals.orgresearchgate.net Consequently, tetrazole-containing compounds have been successfully incorporated into a number of FDA-approved drugs for treating a wide array of conditions, including hypertension, allergies, and viral infections. beilstein-journals.orgacs.orgnih.gov Beyond pharmaceuticals, tetrazole derivatives find applications in materials science as components of explosives, gas generators, and imaging chemicals due to their high energy properties. acs.org
Unique Aspects of 5-Substituted Tetrazoles
The properties and reactivity of the tetrazole ring can be significantly modulated by the substituent at the 5-position. 5-substituted-1H-tetrazoles are of particular importance as they are the most common type used as carboxylic acid bioisosteres in drug design. researchgate.net The nature of the substituent at the C5 position influences the acidity, lipophilicity, and metabolic stability of the entire molecule. researchgate.net
The synthesis of 5-substituted tetrazoles is a well-established area of organic chemistry, with the [3+2] cycloaddition of nitriles and azides being a primary route. mdpi.comscielo.br However, the functionalization of the pre-formed tetrazole ring at the 5-position can be challenging and often leads to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net The ability to introduce a variety of substituents at this position allows for the fine-tuning of the molecule's properties for specific applications, making 5-substituted tetrazoles versatile building blocks in organic synthesis. researchgate.net They can serve as intermediates in the synthesis of other heterocyclic systems and as activating groups in processes like oligonucleotide synthesis. researchgate.net
Importance of the Methoxymethyl Moiety in Heterocyclic Systems
In the context of drug design, the introduction of a methoxymethyl group can alter a molecule's pharmacokinetic profile. For example, in the synthesis of certain spiro heterocyclic steroids, a methoxymethyl ether was used to protect a phenol (B47542) group during subsequent reactions. beilstein-journals.org The presence of ether linkages, such as that in the methoxymethyl group, can affect a compound's metabolic stability and its interactions with biological targets. The electronic effects of the methoxymethyl group, being weakly electron-donating, can also influence the reactivity of the heterocyclic ring to which it is attached.
Overview of Research Trajectories for 5-(Methoxymethyl)-2H-Tetrazole
Research concerning this compound and related structures is multifaceted. A significant area of investigation involves its synthesis and reactivity. For example, the reaction of 5-nitro-2H-tetrazole with formaldehyde (B43269) yields 5-nitro-2-hydroxymethyl-tetrazole, a direct precursor that could potentially be converted to this compound. sioc-journal.cn
The exploration of the chemical properties of such compounds is also crucial. For instance, studies on the decomposition of similar 5-substituted-1H-tetrazoles under high-temperature flow conditions reveal complex reactivity patterns. beilstein-journals.org Furthermore, the potential applications of this compound are being explored, particularly in the development of new energetic materials and as a scaffold in medicinal chemistry. The combination of the stable, bioisosteric tetrazole ring with the modulating methoxymethyl group presents an interesting platform for the design of novel functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINGFLYFXKCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxymethyl 2h Tetrazole and Analogues
Foundational Synthetic Routes to the Tetrazole Core
The construction of the tetrazole heterocycle is dominated by methods that form the ring in a single key step. These foundational routes are versatile and can be adapted for a wide range of substituents.
The most prevalent and direct method for synthesizing the 5-substituted tetrazole core is the [2+3] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile (R-C≡N) with an azide (B81097) source. nih.govthieme-connect.com This reaction is highly efficient for creating the tetrazole ring from readily available starting materials. The nitrile provides one carbon atom, while the azide provides the four nitrogen atoms required for the heterocycle.
The reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring is known as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org In the context of tetrazole synthesis, this involves the reaction of an organic nitrile (the dipolarophile) with hydrazoic acid (the 1,3-dipole). thieme-connect.com Early methods often used hydrazoic acid directly, but its high toxicity, volatility, and explosive nature led to the development of safer alternatives using azide salts like sodium azide. thieme-connect.comsoran.edu.iq The reaction is a concerted, pericyclic process, classified as a [4π + 2π] cycloaddition. organic-chemistry.org
Lewis and Brønsted Acid Catalysis: The rate of cycloaddition is significantly enhanced by catalysts that activate the nitrile substrate. organic-chemistry.org Lewis acids such as zinc(II), organic-chemistry.org aluminum, ajgreenchem.com and lead(II) salts, academie-sciences.fr as well as Brønsted acids like silica-supported sodium hydrogen sulfate (B86663), have proven effective. organic-chemistry.org
Organocatalysis: An environmentally benign approach involves the use of organocatalysts. L-proline, for instance, has been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles and sodium azide, offering short reaction times and excellent yields. organic-chemistry.orgthieme-connect.com
Heterogeneous Catalysis: To simplify catalyst recovery and reuse, various solid-supported and heterogeneous catalysts have been employed. These include zeolites, soran.edu.iq magnetic nanoparticles coated with catalytic metals like cobalt and nickel, rsc.orgbohrium.comrsc.org and sulfonic acid-functionalized carbon. ajgreenchem.com These catalysts are often easily separable from the reaction mixture, making them suitable for sustainable industrial processes. rsc.orgrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the reaction, significantly reducing reaction times from hours to minutes while often improving yields. thieme-connect.comorganic-chemistry.org
| Catalyst System | Key Features | Substrate Scope | Reference |
|---|---|---|---|
| Zinc(II) Salts (e.g., ZnCl₂, ZnBr₂) | Mild conditions, good to excellent yields, activates nitrile. | Aromatic, activated and unactivated alkyl nitriles. | organic-chemistry.org |
| L-Proline | Organocatalyst, environmentally benign, simple workup. | Aryl and aliphatic nitriles, thiocyanates, cyanamides. | organic-chemistry.orgthieme-connect.com |
| Co–Ni/Fe₃O₄@MMSHS | Magnetic nanocatalyst, recyclable, high yields, short reaction times. | Aromatic nitriles. | rsc.orgbohrium.com |
| PbCl₂ | Reusable, cost-effective, excellent yields. | Aromatic, benzyl, and heterocyclic nitriles. | academie-sciences.fr |
| Microwave Irradiation | Drastically reduced reaction times, enhanced yields. | Broad, including inactive nitriles. | thieme-connect.com |
The synthesis of 5-(methoxymethyl)-1H-tetrazole via the [2+3] cycloaddition route requires methoxyacetonitrile (B46674) (CH₃OCH₂C≡N) as the nitrile precursor. The catalytic methods described are generally applicable to a wide variety of nitriles, including both activated and unactivated alkyl nitriles. organic-chemistry.org Therefore, the reaction of methoxyacetonitrile with an azide source, such as sodium azide, in the presence of a suitable catalyst (e.g., a zinc salt or L-proline) and a solvent like DMF or isopropanol, is the most direct foundational route to the 5-(methoxymethyl)tetrazole core. organic-chemistry.orgthieme-connect.com The resulting tetrazolide anion is then protonated during workup to yield the 1H/2H-tetrazole product.
Alternative routes to the tetrazole ring involve the cyclization of linear precursors derived from hydrazine (B178648) and related compounds.
From Aminoguanidines: Aminoguanidine can be used as a precursor for tetrazoles. For instance, the reaction of 1-guanyl-3,5-dimethylpyrazole with sodium azide results in deguanylation and the formation of 5-aminotetrazole. at.ua This indicates that guanidinyl groups can serve as precursors to the tetrazole ring under specific conditions.
Ugi-Tetrazole Reaction with Hydrazine: A notable multicomponent reaction (discussed further below) can be adapted using hydrazine. The use of N-Boc-protected hydrazine in the Ugi-tetrazole synthesis provides access to a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. researchgate.net Subsequent chemical transformations of the hydrazinomethyl group could potentially lead to the desired methoxymethyl substituent, although this represents a multi-step sequence rather than a direct formation of the core.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules, including tetrazoles. nih.gov
Ugi-Tetrazole Reaction (UT-4CR): The most prominent MCR for tetrazole synthesis is the Ugi four-component reaction. acs.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide). nih.gov The UT-4CR is exceptionally versatile for producing α-amino-substituted 1,5-disubstituted tetrazoles. acs.org While not a direct route to 5-(methoxymethyl)-2H-tetrazole, its principles demonstrate the power of MCRs in building complex tetrazole-containing scaffolds.
Domino Knoevenagel/Cycloaddition: Another MCR strategy involves a domino sequence. For example, the reaction of carbonyl compounds, malononitrile (B47326), and sodium azide, catalyzed by nickel(II) oxide nanoparticles, proceeds through a Knoevenagel condensation followed by an intramolecular [2+3] cycloaddition to yield functionalized tetrazoles. researchgate.net
| Reaction Name | Components | Product Type | Reference |
|---|---|---|---|
| Ugi Tetrazole (UT-4CR) | Oxo component, Amine, Isocyanide, Azide | α-Amino-substituted 1,5-disubstituted tetrazoles | nih.govacs.org |
| Knoevenagel/Cycloaddition | Carbonyl, Malononitrile, Sodium Azide | 2-(1H-Tetrazol-5-yl)acrylonitrile derivatives | researchgate.net |
| Ugi-Azide with Hydrazine | N-Boc-hydrazine, Isocyanide, Oxo component, Azide | 5-(Hydrazinomethyl)-1-methyl-1H-tetrazoles | researchgate.net |
Modifications and Catalytic Enhancements
Cyclization Reactions Involving Hydrazine and Related Precursors
Specific Strategies for Incorporating the Methoxymethyl Group
The incorporation of the methoxymethyl moiety can be achieved either by starting with a precursor already containing this group or by introducing it onto a pre-formed tetrazole ring.
A versatile strategy for synthesizing 5-substituted tetrazoles involves the functionalization of a tetrazole ring after its initial formation. This approach is particularly useful when the required starting nitrile for a direct cycloaddition is unstable or inaccessible. The key step is the selective deprotonation at the C-5 position of an N-protected tetrazole, followed by quenching with a suitable electrophile.
The use of a "turbo Grignard reagent" such as iPrMgCl·LiCl has been shown to be effective for the C-H deprotonation of 1N-protected tetrazoles. organic-chemistry.org This method provides a stable metalated intermediate that is less prone to the decomposition via retro [2+3] cycloaddition that can plague other tetrazole-derived organometallic intermediates. organic-chemistry.org Following deprotonation, the resulting C-5 magnesiated tetrazole can react with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), to introduce the desired group. This pathway necessitates a protecting group on one of the ring nitrogens to direct the deprotonation to the C-5 position. organic-chemistry.org
The methoxymethyl group can be introduced using two primary approaches, distinguished by the timing of the C-O bond formation relative to the tetrazole ring synthesis.
Direct Cycloaddition: The most straightforward method involves the [3+2] cycloaddition of methoxyacetonitrile with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). scilit.comnih.gov This reaction, often catalyzed by a Lewis acid, directly constructs the 5-(methoxymethyl)-1H-tetrazole, which can then be alkylated to yield the 2H-isomer.
Post-Functionalization Reagents: When using a post-cycloaddition functionalization strategy, electrophilic reagents are required to introduce the methoxymethyl group. Common reagents for this purpose include:
Methoxymethyl chloride (MOM-Cl): A standard reagent for introducing the methoxymethyl group onto a nucleophilic carbon, such as a C-5 metalated tetrazole.
Methoxymethyl ethers with leaving groups: Other analogues that can act as methoxymethyl carbocation synthons under appropriate conditions.
The choice of reagent depends on the specific reaction conditions and the nature of the tetrazole intermediate.
The synthesis of a specific N-substituted tetrazole isomer, such as the 2H-isomer, is a significant challenge because direct alkylation of a 5-substituted-1H-tetrazole often results in a mixture of N-1 and N-2 substituted products. chem-soc.siorganic-chemistry.org To achieve regioselectivity, protecting group strategies are essential.
The p-methoxybenzyl (PMB) group is a notable example used for the protection of the N-1 position in tetrazoles. organic-chemistry.orgorganic-chemistry.org By protecting the N-1 position, C-H deprotonation can be selectively carried out at the C-5 position for subsequent functionalization. organic-chemistry.org Following the introduction of the methoxymethyl group at C-5, the N-2 position is available for alkylation. The final step would involve the selective deprotection of the N-1 PMB group under oxidative or acidic conditions to yield the desired 2,5-disubstituted product. organic-chemistry.orgorganic-chemistry.org
Another advanced strategy involves the use of an electrochemically cleavable protecting group, such as the 6-methylpyridyl-2-methyl group. acs.org This allows for deprotection under specific reductive electrochemical conditions, which can be advantageous when other functional groups in the molecule are sensitive to standard chemical deprotection reagents. acs.org The stability of the tetrazole ring to various reagents makes it compatible with a range of protection and deprotection schemes. thieme-connect.com
Methoxylation Reagents in Tetrazole Synthesis
Catalytic Innovations in the Synthesis of this compound
The cornerstone of tetrazole synthesis, the [3+2] cycloaddition of nitriles and azides, has been significantly advanced through the development of novel catalytic systems. These catalysts improve reaction efficiency, reduce the need for harsh conditions, and often enhance safety by avoiding the in-situ generation of highly toxic and explosive hydrazoic acid. tandfonline.comtandfonline.comsoran.edu.iq
Transition Metal Catalysis (e.g., Copper, Zinc, Iron, Molybdenum)
Transition metals are widely employed to catalyze the synthesis of 5-substituted-1H-tetrazoles, which are precursors to 2,5-disubstituted isomers. The general mechanism involves the coordination of the metal center to the nitrile, which activates the nitrile group for nucleophilic attack by the azide. rsc.orgnih.gov
Copper (Cu): Copper catalysts, in both homogeneous and heterogeneous forms, are highly effective. Systems like copper(I) iodide and copper(II) complexes have been shown to promote the cycloaddition of nitriles and azides. scilit.comnih.gov A novel heterogeneous catalyst, [Fe₃O₄@Sil-Schiff-base-Cu(II)], has been used for the click synthesis of 5-substituted 1H-tetrazoles, demonstrating high yields and catalyst recyclability. rsc.org Copper nanoparticles also serve as efficient and reusable catalysts. tandfonline.com
Zinc (Zn): Zinc-based catalysts are among the most common for this transformation. Stoichiometric amounts of zinc salts like ZnBr₂ were initially used, but recent developments have focused on catalytic systems. tandfonline.comrsc.org Heterogeneous catalysts such as nanocrystalline ZnO and zinc hydroxyapatite (B223615) (ZnHAP) are effective, reusable, and environmentally benign options for the synthesis of 5-substituted 1H-tetrazoles. tandfonline.comtandfonline.comamerigoscientific.com
Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. nih.govrwth-aachen.de Ferric chloride supported on silica (B1680970) (FeCl₃–SiO₂) and magnetic iron oxide (Fe₃O₄) nanoparticles have been utilized as efficient heterogeneous catalysts. thieme-connect.comnih.govdergipark.org.tr Iron can also catalyze complex multicomponent reactions to produce highly functionalized tetrazoles. nih.gov
Molybdenum (Mo): While various transition metals have been explored, molybdenum-based catalysts are not prominently featured in the recent literature for the synthesis of 5-substituted tetrazoles.
The table below summarizes representative transition metal-catalyzed systems for the synthesis of 5-substituted tetrazoles.
| Catalyst System | Nitrile Substrate | Azide Source | Conditions | Yield | Reference |
| [Cu(phen)(PPh₃)₂]NO₃ | Aromatic Nitriles | NaN₃ | Microwaves, 65°C | High | nih.gov |
| Zinc Hydroxyapatite (ZnHAP) | Aromatic & Heteroaromatic Nitriles | NaN₃ | DMF, 120-130°C | Moderate to Good | tandfonline.comtandfonline.com |
| [Fe(OAc)₂] | Aryl Nitriles | TMSN₃ | - | Good | nih.gov |
| Co(II)-complex | Aromatic & Aliphatic Nitriles | NaN₃ | Methanol, Reflux | Good to Excellent | nih.gov |
Nanoparticle Catalysis (e.g., NiO, TiO₂ Nanocatalysts)
Nanoparticle-based catalysts have emerged as a superior alternative to conventional systems, offering benefits such as high surface-area-to-volume ratios, enhanced reactivity, and ease of recovery and reuse. amerigoscientific.comnih.gov
Nickel Oxide (NiO) Nanocatalysts: NiO nanoparticles have been successfully employed as efficient and reusable heterogeneous catalysts for synthesizing tetrazole derivatives. kashanu.ac.irnanomedicine-rj.com They have been used in multicomponent reactions, for instance, in the domino Knoevenagel condensation/1,3-dipolar cycloaddition of aldehydes, malononitrile, and sodium azide to produce functionalized tetrazoles in high yields and with short reaction times. researchgate.netresearchgate.net
Titanium Dioxide (TiO₂) Nanocatalysts: Nano TiO₂ serves as an effective, stable, and reusable heterogeneous catalyst for the [2+3] cycloaddition reaction between nitriles and sodium azide. soran.edu.iq The catalyst can be recovered by simple filtration and reused for multiple cycles without a significant loss of activity. soran.edu.iq Furthermore, sulfated nano TiO₂ (TiO₂/SO₄²⁻) has been developed as a solid acid catalyst for the same transformation, highlighting the versatility of this material. academie-sciences.fr
The table below presents findings on nanoparticle catalysis for the synthesis of 5-substituted tetrazoles.
| Nanocatalyst | Reaction Type | Conditions | Yield | Key Advantages | Reference |
| NiO Nanoparticles | Multicomponent Domino Reaction | DMF, 70°C | 85-95% | High yield, short reaction time, reusable catalyst | researchgate.netresearchgate.net |
| Nano TiO₂ | [2+3] Cycloaddition | Solvent or Solvent-free, 120°C | High | Reusable, stable, simple work-up | soran.edu.iq |
| Ag-TiO₂ Nanocomposite | [2+3] Cycloaddition | DMF | Good | Low catalyst load, reusable | thieme-connect.de |
| Fe₃O₄@tryptophan@Ni | [3+2] Cycloaddition | - | Excellent | Magnetically recoverable, reusable up to 7 cycles | amerigoscientific.comnih.gov |
Organocatalysis in Tetrazole Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a valuable alternative to metal-based catalysts due to advantages like low toxicity, ready availability, and operational simplicity. tcichemicals.com In the realm of tetrazole synthesis, organocatalysts have been effectively employed to facilitate the [3+2] cycloaddition of nitriles with azides.
One notable example involves the in situ generation of 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. organic-chemistry.org This organocatalyst effectively accelerates the azide-nitrile coupling under neutral conditions, often enhanced by microwave heating, by activating the nitrile substrate. organic-chemistry.org Chiral tetrazole catalysts, such as (S)-pyrrolidinyl tetrazole and imidazolidine-tetrazole, have also demonstrated utility in asymmetric reactions, highlighting the versatility of organocatalytic approaches in generating structurally diverse tetrazole-containing compounds. ajgreenchem.com
Recent advancements have also explored the use of quinine (B1679958) as an organocatalyst for the amination of pyrazolones, achieving high enantioselectivity. nih.gov While not directly a tetrazole synthesis, this demonstrates the potential of complex organic molecules to catalyze related nitrogen-heterocycle formations. The use of dipeptide-derived phosphines has also been shown to promote enantioselective [3+2] cycloadditions, a fundamental step in tetrazole ring formation. tcichemicals.com
Green Chemistry Approaches and Sustainable Catalysis
The principles of green chemistry are increasingly influencing the design of synthetic routes for tetrazoles, aiming to reduce environmental impact and enhance safety. A key focus is the replacement of hazardous reagents and solvents and the development of recyclable catalysts.
A significant green methodology involves the [3+2] cycloaddition of nitriles with sodium azide using a highly stable, water-resistant, and recyclable nonmetallic SO3H-carbon catalyst derived from glycerol. ajgreenchem.com This process offers good to excellent yields (85-95%) under relatively mild conditions (100 °C in DMF) and the catalyst can be recovered by simple filtration and reused for multiple cycles without significant loss of activity. ajgreenchem.com
Another sustainable approach utilizes cuttlebone, a naturally occurring and low-cost material, as a heterogeneous catalyst for the metal-free synthesis of 5-substituted-1H-tetrazoles. scispace.com The reaction proceeds via electrophilic activation of the nitrile through hydrogen bond formation with the cuttlebone surface. scispace.com Water has also been employed as a green solvent in the zinc-catalyzed synthesis of 1H-tetrazoles from nitriles and sodium azide, accommodating a broad range of substrates. organic-chemistry.org The use of OSU-6, a type of mesoporous silica with mild Brönsted acid properties, as a metal-free, heterogeneous catalyst for the click synthesis of 5-substituted-1H-tetrazoles further exemplifies the move towards sustainable catalysis. mdpi.com
| Catalyst/Method | Substrates | Solvent | Conditions | Yield | Ref. |
| SO3H-carbon | Arylnitriles, Sodium Azide | DMF | 100 °C, 6 h | 85-95% | ajgreenchem.com |
| Cuttlebone | Nitriles, Sodium Azide | DMSO | 110 °C | High | scispace.com |
| Zinc Salts | Nitriles, Sodium Azide | Water | - | - | organic-chemistry.org |
| OSU-6 | Benzyl Cyanide, Sodium Azide | DMF | 90 °C | 94% | mdpi.com |
Advanced Reaction Conditions and Techniques
To enhance reaction rates, improve yields, and enable novel transformations, chemists have turned to advanced reaction conditions and techniques for the synthesis of tetrazoles.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has become a popular technique in organic synthesis due to its ability to significantly reduce reaction times, often from hours to minutes, and improve yields. lew.ro In tetrazole synthesis, microwave heating has been successfully applied to the [3+2] cycloaddition of nitriles with sodium azide. organic-chemistry.orgrsc.org For instance, the synthesis of 5-substituted 1H-tetrazoles can be achieved in high yields within 3-30 minutes using a heterogeneous Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating. rsc.org This rapid and efficient method is also applicable to the preparation of radiolabeled tetrazoles. rsc.org Microwave-assisted synthesis has also been employed in the preparation of various biologically active heterocyclic compounds, including tetrahydropyrimidines and triazoles, demonstrating its broad utility. foliamedica.bgresearchgate.net The synthesis of 2-imidazolines and their subsequent aromatization to imidazoles has also been efficiently carried out using microwave irradiation, highlighting its versatility in heterocyclic chemistry. researchgate.net
Ultrasonication in Tetrazole Derivatization
Ultrasonication provides an alternative energy source for promoting chemical reactions. It is recognized for enabling higher yields and shorter reaction times under milder conditions compared to traditional methods. nih.gov The synthesis of tetrazole derivatives through an ultrasound-promoted, one-pot cyclization reaction exemplifies this advantage. nih.gov For example, the condensation reaction of 1H-tetrazole, (furan-2-ylmethylene)hydrazine, and an aromatic aldehyde in ethanol (B145695) can be completed in just 8 minutes under ultrasonication, leading to high product yields. nih.gov This technique has also been successfully applied to the synthesis of tetrazole-based pyrazolines and isoxazolines. nih.gov A one-pot Ugi-azide reaction under ultrasound irradiation has been developed for the synthesis of 1,5-disubstituted-1H tetrazoles at mild conditions. mdpi.com
| Technique | Reaction | Conditions | Time | Yield | Ref. |
| Microwave | [3+2] Cycloaddition | Cu(II) catalyst, NMP | 3-30 min | High | rsc.org |
| Ultrasonication | Condensation/Cyclization | Ethanol | 8 min | High | nih.gov |
| Ultrasonication | Ugi-Azide Reaction | Methanol, mild | - | Low to Good | mdpi.com |
Metal-Free Synthetic Pathways
The development of metal-free synthetic routes is a key goal in modern organic chemistry to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceuticals. Several metal-free methods for tetrazole synthesis have been reported. The reaction of aryldiazonium salts with guanidines, promoted by N-iodosuccinimide, allows for the construction of 2-aryl-5-amino-2H-tetrazoles under mild, metal-free conditions. organic-chemistry.org Similarly, the use of diaryliodonium salts provides a simple, metal-free, and regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org Furthermore, the coupling of O-peracylated 2,6-anhydro-aldose tosylhydrazones with tetrazoles can be achieved under metal-free conditions using thermal or microwave activation to produce 2-β-D-glycopyranosylmethyl-2H-tetrazoles. rsc.org Electrochemically induced synthesis of substituted 5-aminotetrazoles from thioureas and azidotrimethylsilane (B126382) also proceeds without transition metal catalysts. researchgate.net
One-Pot Synthetic Sequences
One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps into a single operation without isolating intermediates. Several one-pot procedures for the synthesis of tetrazoles have been developed. For instance, 2,5-disubstituted tetrazoles can be prepared in good yields through a one-pot reaction of aryldiazonium salts with amidines, followed by oxidative ring closure with I2/KI under basic conditions. organic-chemistry.org This method is characterized by mild reaction conditions, short reaction times, and a convenient workup. organic-chemistry.org Another example is a one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide source ([bmim]N3) to produce 5-substituted 1H-tetrazole derivatives. organic-chemistry.org Furthermore, an efficient one-pot synthesis of 5-substituted 1H-tetrazoles has been achieved through multicomponent condensation reactions of aromatic aldehydes or isatin (B1672199) with malononitrile and sodium azide under various conditions, including neat (solvent-free) conditions. nih.gov A one-pot method for synthesizing 5-aryl diketo-1H-tetrazoles has also been reported, utilizing 1-methyl-1-methoxyethyl as a protective group. sioc-journal.cn
Regioselectivity Control in N-Substitution and Derivatization
The N-substitution of the tetrazole ring is a pivotal step in the synthesis of derivatives like this compound. The tetrazole anion can be alkylated at either the N-1 or N-2 position, leading to two possible regioisomers. Controlling the outcome of this substitution is a significant challenge in tetrazole chemistry. researchgate.netacs.org The biological activity and physicochemical properties of the resulting 1,5-disubstituted and 2,5-disubstituted tetrazoles can vary significantly, making regiocontrol essential. researchgate.net
Factors Influencing Regioisomeric Product Distribution
The distribution of N-1 and N-2 substituted products during the derivatization of 5-substituted-1H-tetrazoles is governed by a combination of electronic, steric, and mechanistic factors, as well as specific reaction conditions.
Steric and Electronic Effects: The electronic nature of the substituent at the C-5 position of the tetrazole ring plays a crucial role. Electron-withdrawing groups tend to favor the formation of the 2,5-disubstituted isomer. researchgate.net Conversely, the steric bulk of both the C-5 substituent and the incoming electrophile (alkylating or arylating agent) can influence the reaction's regiochemical outcome. rsc.orgresearchgate.net For instance, in the N-alkylation of indazoles, a related heterocyclic system, both steric and electronic effects of ring substituents significantly impact the N-1/N-2 regioisomeric distribution. d-nb.info
Reaction Mechanism: The underlying reaction mechanism, whether it proceeds via a first-order (SN1) or second-order (SN2) nucleophilic substitution, heavily influences the product ratio. rsc.orgresearchgate.net A proposed rationale for the observed regioselectivity in the alkylation of 5-substituted 1H-tetrazoles is based on the difference between these mechanisms. rsc.org Alkylation via the diazotization of aliphatic amines, which forms a transient alkyl diazonium intermediate characteristic of an SN1-type pathway, often leads to the preferential formation of the 2,5-disubstituted product. rsc.orgorganic-chemistry.org
Reaction Conditions: The choice of solvent, base, and catalyst are critical parameters that can be tuned to control regioselectivity.
Solvent and Base: In the N-alkylation of the 1H-indazole scaffold, solvent-dependent regioselectivity has been observed, with the choice of base and solvent system (e.g., NaH in THF) enabling highly selective N-1 alkylation. d-nb.infobeilstein-journals.org
Catalysis: Metal-catalyzed reactions have been developed to achieve high regioselectivity. Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids or diaryliodonium salts, for example, selectively yields the 2,5-disubstituted isomers. organic-chemistry.orgnih.gov
The following table summarizes the key factors that direct the regioselective N-substitution of tetrazoles.
Table 1: Factors Influencing Regioisomeric Distribution in Tetrazole N-Substitution
| Factor | Influence on Regioselectivity | Examples & Notes |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups at C-5 generally favor N-2 substitution. researchgate.net | 5-Nitrotetrazole alkylation mainly yields N-2 isomers. researchgate.net |
| Steric Hindrance | Bulky substituents at C-5 or on the electrophile can direct substitution away from the more sterically hindered nitrogen. rsc.orgresearchgate.net | The steric influence of a C-3 halogen substituent in indazoles favors N-1 regioisomer formation. beilstein-journals.org |
| Reaction Mechanism | SN1-type mechanisms often favor the 2,5-isomer, while SN2 outcomes can be more varied. rsc.orgresearchgate.net | Alkylation via diazotization of amines proceeds through a transient diazonium intermediate, favoring N-2 substitution. rsc.org |
| Solvent | Solvent polarity and coordinating ability can alter the reactivity of the tetrazolate anion and influence the product ratio. beilstein-journals.org | Solvent-dependent regioselectivity was observed in the N-alkylation of bicyclic azolo-fused-ring heterocycles. beilstein-journals.org |
| Base | The choice of base affects the deprotonation equilibrium and the nature of the resulting tetrazolate salt, impacting regioselectivity. beilstein-journals.org | The combination of NaH in THF proved optimal for selective N-1 alkylation of many substituted indazoles. d-nb.info |
| Catalyst | Metal catalysts can chelate with the tetrazole ring, directing the substitution to a specific nitrogen atom. | Copper complexes like [Cu(OH)(TMEDA)]₂Cl₂ selectively catalyze N-2 arylation. organic-chemistry.orgnih.gov |
Preferential Formation of 2H-Substituted Tetrazoles
For the synthesis of compounds like this compound, methods that preferentially yield the 2,5-disubstituted isomer are of high value. Several synthetic strategies have been developed to achieve this selectivity.
One of the most effective methods involves the alkylation of 5-substituted-1H-tetrazoles through the diazotization of aliphatic amines. organic-chemistry.org This reaction generates a transient and highly reactive alkyl diazonium species that preferentially alkylates the N-2 position of the tetrazole ring. rsc.orgorganic-chemistry.org This approach is compatible with various functional groups and has been used in one-pot sequences starting from nitriles. organic-chemistry.orgorganic-chemistry.org
Metal-free coupling reactions have also proven highly regioselective. The reaction of O-peracylated 2,6-anhydro-aldose tosylhydrazones with tetrazoles, for example, yields the corresponding 2-substituted-2H-tetrazoles with high selectivity. rsc.org
Furthermore, computational studies using density functional theory (DFT) have been employed to understand the tautomeric preferences and predict alkylation outcomes. While the 1H-tautomer is often more stable in solution, the 2H-tautomer can be more stable in the gas phase. nih.govmdpi.com Kinetic control and specific reaction pathways can lead to the preferential formation of the thermodynamically less stable isomer. mdpi.com The differentiation between the 1,5- and 2,5-disubstituted isomers is reliably achieved using ¹³C NMR spectroscopy, where the signal for the tetrazole's quaternary carbon (C-5) is typically deshielded by 9-12 ppm in the 2,5-isomer compared to the 1,5-isomer. mdpi.com
The table below details specific methods that favor the formation of 2H-substituted tetrazoles.
Table 2: Synthetic Methods Favoring 2H-Substituted Tetrazole Formation
| Method | Reagents & Conditions | Regioselectivity |
|---|---|---|
| Diazotization of Aliphatic Amines | 5-Substituted-1H-tetrazole, aliphatic amine, organic nitrite (B80452) (e.g., 1,3-(2,2-dimethyl)propanedinitrite), ethyl acetate. organic-chemistry.org | Preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgorganic-chemistry.org |
| Copper-Catalyzed N-Arylation | 5-Substituted-1H-tetrazole, arylboronic acid, [Cu(OH)(TMEDA)]₂Cl₂ catalyst. organic-chemistry.org | Highly regioselective for N-2 arylation. organic-chemistry.orgnih.gov |
| Metal-Free Arylation | 5-Substituted-1H-tetrazole, diaryliodonium salts. organic-chemistry.org | Provides a simple, metal-free route to 2-aryl-5-substituted-tetrazoles. organic-chemistry.org |
| Coupling with N-Tosylhydrazones | Tetrazole, O-peracylated 2,6-anhydro-aldose tosylhydrazone, base, thermal or microwave activation. rsc.org | Highly regioselective, yielding 2-substituted-2H-tetrazoles. rsc.org |
Scalability and Industrial Viability of Synthetic Protocols
The transition from laboratory-scale synthesis to industrial production of this compound requires methodologies that are not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable.
A key reaction in tetrazole synthesis is the [3+2] cycloaddition of an azide source with a nitrile. jchr.org For industrial applications, the use of safe and inexpensive reagents is critical. Sodium azide is a common choice, but its use with catalysts like zinc salts or copper (II) complexes in green solvents like water improves the safety and environmental profile of the process. jchr.orgorganic-chemistry.org The use of organo boron or organo aluminium azides, which are available on a large scale and are relatively inexpensive, also presents a viable route for industrial production. google.com
Continuous flow chemistry using microreactors offers a significant advantage for scaling up high-temperature and high-pressure reactions, such as the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. beilstein-journals.org This technology allows for better temperature control, enhanced safety by minimizing the volume of hazardous intermediates like hydrazoic acid at any given time, and increased process efficiency. beilstein-journals.org
The industrial viability of a synthetic protocol is ultimately determined by a combination of factors including reagent cost, process safety, efficiency (yield and reaction time), and environmental impact. The development of catalytic, one-pot, and continuous flow methods represents the most promising direction for the large-scale production of this compound and related compounds. jchr.orgbeilstein-journals.org
Spectroscopic and Structural Elucidation of 5 Methoxymethyl 2h Tetrazole Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations. In the context of 5-substituted tetrazoles, FT-IR spectra can confirm the presence of the tetrazole ring and the specific substituents attached to it.
The tetrazole ring itself exhibits a series of characteristic vibrations. The C=N and N=N stretching vibrations typically appear in the region of 1640-1340 cm⁻¹. pnrjournal.com The ring breathing and other deformation modes are found at lower wavenumbers. For the methoxymethyl substituent, key vibrational modes include the C-H stretching of the methyl and methylene (B1212753) groups, typically observed between 2800 and 3000 cm⁻¹, and the C-O-C ether linkage, which gives rise to a strong absorption band, usually in the 1150-1085 cm⁻¹ region.
Table 1: Representative FT-IR Data for a 5-Substituted Tetrazole Derivative
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1610 | C=N Stretch (Tetrazole Ring) |
| ~1450 | CH₂ Scissoring |
| ~1400-1000 | Tetrazole Ring Vibrations |
| ~1100 | C-O-C Asymmetric Stretch (expected for methoxymethyl group) |
| ~750 | Aromatic C-H Bend |
| Note: This table is a generalized representation based on typical values for substituted tetrazoles and ethers. Specific values for 5-(methoxymethyl)-2H-tetrazole may vary. |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For tetrazole derivatives, Raman spectroscopy can provide additional information about the skeletal structure of the tetrazole ring and the substituent.
In the study of tetrazole and its derivatives, Raman spectra have been used to identify the fundamental vibrational frequencies. researchgate.net For instance, in a vibrational analysis of the tetrazolate anion, A1 vibrational fundamentals were determined from depolarization ratios to be at 3120, 1290, 1161, and 1065 cm⁻¹. researchgate.net The application of Raman spectroscopy can be particularly useful in distinguishing between different tautomers or isomers of substituted tetrazoles, as the symmetry of the molecule significantly influences the Raman active modes. researchgate.net
Due to the lack of specific experimental Raman data for this compound in the searched literature, a representative data table is not provided. However, it is expected that the Raman spectrum would show characteristic bands for the tetrazole ring vibrations and the C-O-C and C-H vibrations of the methoxymethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methoxymethyl group.
Specifically, one would anticipate a singlet for the methyl (CH₃) protons and a singlet for the methylene (CH₂) protons. The chemical shift of the methylene protons would be influenced by the adjacent oxygen atom and the tetrazole ring, likely appearing further downfield than the methyl protons. The integration of these signals would correspond to a 3:2 ratio, respectively.
While specific ¹H NMR data for this compound is not available, data for a related compound, 5-(benzylthio)-1H-tetrazole, shows a singlet for the -S-CH₂- protons at 4.58 ppm. pnrjournal.com For 5-(4-methylbenzyl)-1H-tetrazole, the benzylic -CH₂- protons appear as a singlet at 4.16 ppm. rsc.org
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.6-5.0 | Singlet | 2H | -CH₂- |
| ~3.4-3.6 | Singlet | 3H | -OCH₃ |
| Note: These are predicted chemical shifts based on typical values for similar functional groups. The exact values may vary depending on the solvent and other experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct carbon signals are expected.
The carbon atom of the tetrazole ring (C5) is expected to appear significantly downfield, typically in the range of 150-165 ppm, due to the influence of the four nitrogen atoms. mdpi.com The methylene carbon (-CH₂-) of the methoxymethyl group would be deshielded by the adjacent oxygen and the tetrazole ring, while the methyl carbon (-OCH₃) would appear at a more upfield position.
In a study of 5-(4-chlorophenyl)-1H-tetrazole, the tetrazole carbon (C5) resonates at 155.3 ppm. For 5-(4-methylbenzyl)-1H-tetrazole, the benzylic carbon appears at 29.02 ppm. rsc.org
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C5 (Tetrazole Ring) |
| ~65-70 | -CH₂- |
| ~55-60 | -OCH₃ |
| Note: These are predicted chemical shifts based on typical values for similar functional groups. The exact values may vary depending on the solvent and other experimental conditions. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the complete and unambiguous structural assignment of complex molecules by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would be relatively simple, as no significant ¹H-¹H couplings are expected if the methoxymethyl protons appear as singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached. For this compound, an HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and another cross-peak connecting the methyl proton signal to the methyl carbon signal. This confirms the direct C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for connecting different fragments of a molecule. For this compound, an HMBC spectrum would be expected to show a correlation between the methylene protons (-CH₂-) and the C5 carbon of the tetrazole ring, as well as a correlation to the methyl carbon (-OCH₃). Similarly, the methyl protons (-OCH₃) should show a correlation to the methylene carbon (-CH₂-). These correlations would definitively establish the connectivity of the methoxymethyl group to the tetrazole ring.
The use of 2D NMR has been reported for the structural elucidation of various tetrazole derivatives, aiding in the differentiation of isomers and confirming substituent positions. nih.govresearchgate.net
Variable-Temperature NMR Studies for Dynamic Processes
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is an indispensable technique for investigating dynamic molecular processes that occur on the NMR timescale. ox.ac.uknumberanalytics.com For this compound, VT-NMR can provide critical insights into intramolecular dynamics such as tautomeric exchange and conformational isomerism.
Dynamic processes like the interconversion between different molecular states (e.g., conformers or tautomers) can lead to the broadening or coalescence of NMR signals. oxfordsciencetrove.com By systematically lowering the temperature of the sample, these exchange processes can be slowed. If the rate of exchange is slowed sufficiently, separate, sharp signals for each distinct chemical species may be resolved in the spectrum. oxinst.com
For this compound, two primary dynamic processes are of interest:
Annular Tautomerism: The tetrazole ring can exist in two predominant tautomeric forms: 1H and 2H. researchgate.net In solution, these tautomers are often in rapid equilibrium. At room temperature, this exchange may be fast, resulting in a single set of time-averaged NMR signals. Upon cooling, the rate of proton transfer between the nitrogen atoms of the ring would decrease. If the exchange rate becomes slow enough on the NMR timescale, distinct sets of signals for the 1H- and 2H-tautomers would be observable, allowing for their individual characterization and the determination of their relative populations at a given temperature. mit.edu
Conformational Dynamics: The methoxymethyl substituent at the C5 position introduces conformational flexibility. Rotation around the C5-CH₂ bond and the CH₂-O bond can lead to different spatial arrangements (rotamers). These rotamers may have unique chemical shifts, particularly for the methylene (-CH₂-) and methyl (-CH₃) protons. At ambient temperatures, rapid rotation typically results in averaged signals. Lowering the temperature can restrict this rotation, potentially allowing for the resolution of signals corresponding to distinct, stable conformers.
Analysis of the NMR line shapes over a range of temperatures (lineshape analysis) allows for the calculation of the energy barriers (activation free energy, ΔG‡) associated with these dynamic processes, providing quantitative data on the kinetics of tautomerization and conformational exchange. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a crucial analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. acdlabs.com Tandem mass spectrometry (ESI-MS/MS) can then be used to induce and analyze the fragmentation of these parent ions.
For 5-substituted tetrazoles, ESI-MS studies have established characteristic fragmentation pathways. lifesciencesite.comresearchgate.net In positive-ion mode, the protonated molecule of this compound, [C₃H₆N₄O+H]⁺, would be expected. The primary fragmentation pathway for protonated tetrazoles involves the neutral loss of hydrazoic acid (HN₃), a process initiated by the cleavage of the N1-N2 bond in the tetrazole ring. lifesciencesite.com
In negative-ion mode, the deprotonated molecule, [C₃H₆N₄O-H]⁻, would be formed. The characteristic fragmentation for deprotonated tetrazoles is the elimination of a neutral nitrogen molecule (N₂). lifesciencesite.comresearchgate.net
The proposed primary fragmentation pathways and expected m/z values for this compound (MW: 114.11 g/mol ) are summarized in the table below.
| Ionization Mode | Precursor Ion | Formula | m/z (calculated) | Major Fragment | Formula of Fragment | m/z (calculated) |
| ESI (+) | [M+H]⁺ | [C₃H₇N₄O]⁺ | 115.06 | [M+H - HN₃]⁺ | [C₃H₄NO]⁺ | 70.03 |
| ESI (-) | [M-H]⁻ | [C₃H₅N₄O]⁻ | 113.05 | [M-H - N₂]⁻ | [C₃H₅N₂O]⁻ | 85.04 |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation. acdlabs.comuni-saarland.de The resulting mass spectrum provides a "fingerprint" that is highly useful for structural elucidation.
The EI-MS fragmentation of 5-substituted tetrazoles is well-documented and typically proceeds through several key pathways. mdpi.comscielo.brnih.gov For this compound, the molecular ion (M⁺˙) would be observed at m/z 114.
Loss of Nitrogen: The most characteristic fragmentation of the tetrazole ring under EI is the expulsion of a neutral nitrogen molecule (N₂), leading to a fragment ion at m/z 86. researchgate.netscielo.br
Cleavage of the Substituent: The ether linkage in the methoxymethyl group is susceptible to cleavage. Two main fragmentation patterns are expected:
Cleavage of the C5-CH₂ bond, resulting in the loss of a methoxymethyl radical (•CH₂OCH₃), would yield a tetrazolyl cation at m/z 69.
Alpha-cleavage at the ether oxygen can lead to the loss of a methoxy (B1213986) radical (•OCH₃), forming an ion at m/z 83. Alternatively, loss of formaldehyde (B43269) (CH₂O) via rearrangement could occur.
A table of expected fragments in the EI-MS spectrum of this compound is presented below.
| Proposed Fragment | Formula | m/z (calculated) | Origin |
| [M]⁺˙ | [C₃H₆N₄O]⁺˙ | 114.05 | Molecular Ion |
| [M - N₂]⁺˙ | [C₃H₆N₂O]⁺˙ | 86.05 | Loss of dinitrogen |
| [M - •OCH₃]⁺ | [C₃H₅N₄]⁺ | 85.05 | Loss of methoxy radical |
| [M - •CH₂OCH₃]⁺ | [CHN₄]⁺ | 69.02 | Loss of methoxymethyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information on molecular geometry, bond parameters, and the specific tautomeric form present in the solid state. mdpi.comnih.gov
Analysis of Molecular Geometry and Bond Parameters
While specific crystal structure data for this compound is not publicly available, the geometry can be reliably inferred from closely related structures, such as 5-nitro-2-hydroxymethyl-tetrazole. sioc-journal.cn The tetrazole ring is expected to be planar. The methoxymethyl group will be positioned at C5, with the nitrogen atoms of the ring located at positions 1, 2, 3, and 4.
The expected bond lengths and angles are characteristic of a substituted tetrazole ring system. The C-N and N-N bond lengths within the ring will reflect the aromatic character of the 2H-tetrazole tautomer. The C5-C6 bond connecting the ring to the methoxymethyl group will be a typical single bond. The geometry around the ether oxygen (C6-O1-C7) is expected to be bent, with an angle of approximately 109-112°.
The table below presents expected bond parameters for this compound, based on data from analogous structures. sioc-journal.cn
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | ||
| C5-N1 | ~1.33 Å | |
| N1-N2 | ~1.36 Å | |
| N2-N3 | ~1.30 Å | |
| N3-N4 | ~1.36 Å | |
| N4-C5 | ~1.33 Å | |
| C5-C6 | ~1.50 Å | |
| C6-O1 | ~1.42 Å | |
| O1-C7 | ~1.43 Å | |
| Bond Angles (°) | ||
| N4-C5-N1 | ~107° | |
| C5-N1-N2 | ~110° | |
| N1-N2-N3 | ~106° | |
| N2-N3-N4 | ~110° | |
| N3-N4-C5 | ~107° | |
| N1-C5-C6 | ~126° | |
| N4-C5-C6 | ~127° | |
| C5-C6-O1 | ~112° | |
| C6-O1-C7 | ~111° |
Elucidation of Tautomeric Forms in Crystalline State
Tetrazoles can exist as 1H- and 2H-tautomers due to the migration of a proton between nitrogen atoms. wikipedia.org While these forms can be in rapid equilibrium in solution or the gas phase, in the crystalline state, the molecule is typically locked into a single, thermodynamically preferred tautomeric form. researchgate.net X-ray diffraction analysis unambiguously identifies the solid-state tautomer by precisely locating the position of the hydrogen atom on the tetrazole ring.
For 5-substituted tetrazoles that are unsubstituted on the ring nitrogens, the 1H-tautomer is generally the more stable form in the solid state and is the one predominantly observed in crystal structures. researchgate.netresearchgate.net This preference is often driven by the ability to form favorable intermolecular hydrogen-bonding networks, such as N-H···N hydrogen bonds, which stabilize the crystal lattice. In contrast, in the gas phase, the 2H-tautomer is often found to be more stable. wikipedia.org
For the target compound, a crystal structure determination would definitively show whether the proton resides on N1 (or N4) to form the 1H-tautomer, or on N2 (or N3) to form the 2H-tautomer. Based on general precedent for 5-substituted tetrazoles, the 1H-tautomer, 5-(methoxymethyl)-1H-tetrazole, would be the most likely form to be found in the crystalline state.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing critical insight into their elemental composition and purity. This destructive method, typically involving combustion analysis, quantifies the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is a strong indicator of the sample's purity and affirms the proposed chemical structure. nih.gov
For this compound, with the molecular formula C₃H₆N₄O, the elemental composition is a key identifier. The process of elemental analysis provides the empirical formula, which can be compared to the molecular formula to ensure the synthesized compound is the correct one and is free from significant impurities. This is a standard procedure in the synthesis and characterization of new tetrazole derivatives. researchgate.netsioc-journal.cnmdpi.comrsc.org
Detailed Research Findings
In the synthesis of tetrazole derivatives, elemental analysis serves as a crucial final check of a product's identity and purity following spectroscopic elucidation. researchgate.netimist.ma For instance, studies on various substituted tetrazoles consistently report elemental analysis data to validate their successful synthesis. researchgate.netmdpi.comnanomedicine-rj.com While specific experimental data for this compound is not detailed in the surveyed literature, the theoretical composition can be precisely calculated from its molecular formula, C₃H₆N₄O. These theoretical values provide the benchmark against which any future experimental analysis would be compared.
The theoretical elemental composition of this compound is presented below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 3 | 36.033 | 31.58% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 5.30% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 49.10% |
| Oxygen | O | 15.999 | 1 | 15.999 | 14.02% |
| Total | | | | 114.108 | 100.00% |
In practice, a synthesized sample of this compound would be subjected to combustion analysis. The resulting experimental percentages for C, H, and N would be expected to align closely with the calculated values of 31.58%, 5.30%, and 49.10%, respectively. This comparison is vital for confirming that the intended molecular structure has been successfully formed and purified.
For context, published research on analogous tetrazole derivatives demonstrates this principle. For example, in the characterization of a series of 1-substituted tetrazole derivatives, elemental analysis was a key component of the structural confirmation, with found values aligning closely with the calculated percentages for each synthesized compound. imist.ma Similarly, the synthesis of novel energetic compounds based on tetrazole rings relies on elemental analysis to confirm the high nitrogen content, a critical parameter for their function. sioc-journal.cnrsc.orgsioc-journal.cn This underscores the indispensable role of elemental analysis in the structural elucidation of all tetrazole derivatives, including this compound.
Chemical Reactivity and Derivatization Strategies of 5 Methoxymethyl 2h Tetrazole
Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring
The tetrazole ring can undergo substitution reactions, primarily at its nitrogen atoms, although reactions at the C5 carbon are also considered in derivatization strategies.
The alkylation of 5-substituted tetrazoles is a fundamental transformation that typically yields a mixture of two regioisomers, with the substituent attaching to either the N1 or N2 position of the tetrazole ring. researchgate.net The ratio of these isomers is influenced by the nature of the substrate, the alkylating agent, and the reaction conditions. researchgate.net For instance, the alkylation of 5-substituted tetrazole salts with reagents like dimethyl sulfate (B86663) or chloroacetonitrile (B46850) consistently produces both N1 and N2 isomers. researchgate.net
The use of a methoxymethyl (MOM) group to protect the tetrazole moiety is a specific example of N-alkylation. This reaction is often carried out to prevent unwanted side reactions at the tetrazole nitrogen during subsequent synthetic steps. jst.go.jp
N-arylation of the tetrazole ring can be achieved with high regioselectivity. The use of diaryliodonium salts in a metal-free system promotes selective arylation at the N2 position. organic-chemistry.org Alternatively, copper-catalyzed reactions with arylboronic acids also provide a pathway to 2,5-disubstituted tetrazoles. organic-chemistry.org These methods offer controlled access to specific isomers that might be difficult to separate from a mixture.
Table 1: Representative N-Alkylation and N-Arylation Reactions for Tetrazole Scaffolds
| Reaction Type | Reagents and Conditions | Typical Products | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., iodomethane), dimethyl sulfate, chloroacetonitrile | Mixture of N1 and N2 alkylated isomers | researchgate.net |
| N-Arylation | Diaryliodonium salts, metal-free | Regioselective N2-aryl-5-substituted tetrazoles | organic-chemistry.org |
| N-Arylation | Arylboronic acids, [Cu(OH)(TMEDA)]₂Cl₂ | Regioselective N2-aryl-5-substituted tetrazoles | organic-chemistry.org |
| N-Alkylation (Protection) | Methoxymethyl chloride (MOM-Cl), base | N1- and N2-methoxymethyl protected tetrazoles | jst.go.jp |
Direct electrophilic or nucleophilic substitution on the C5 carbon of a pre-existing 5-(methoxymethyl)-2H-tetrazole is challenging due to the electronic nature of the tetrazole ring. However, functionalization at this position is a key strategy in the synthesis of diverse tetrazole derivatives. Most commonly, the substituent at the 5-position is introduced during the synthesis of the tetrazole ring itself, for example, through the [2+3] cycloaddition of an azide (B81097) with a corresponding nitrile. nih.govvu.edu.au
Once the 5-(methoxymethyl)tetrazole is formed, derivatization typically involves reactions of the side chain rather than the ring carbon. However, strategies involving lithiation can activate the position adjacent to the ring. The lateral metallation of 5-alkyltetrazoles using strong bases like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) creates a nucleophilic carbon on the side chain, which can then react with various electrophiles. semanticscholar.orgnih.gov This C-H functionalization of the methyl group in 5-methyltetrazole, for example, allows for the introduction of new functional groups alpha to the tetrazole ring. nih.gov A similar approach could be applied to the methylene (B1212753) group of the methoxymethyl side chain.
N-Alkylation and N-Arylation Reactions
Reactions Involving the Methoxymethyl Side Chain
The methoxymethyl group is a versatile handle for further molecular modification through various chemical transformations.
The methoxymethyl side chain is generally robust and resistant to mild oxidizing and reducing agents, which is why the methoxymethyl (MOM) ether is often employed as a protecting group in organic synthesis. wikipedia.org However, under specific conditions, the methylene (-CH₂-) component of the side chain can be targeted.
Oxidation of the analogous 5-(hydroxymethyl)tetrazole can convert the alcohol to a carbonyl group, yielding a 5-formyltetrazole. While direct oxidation of the 5-(methoxymethyl)tetrazole side chain is less common, strong oxidizing conditions could potentially lead to the formation of an ester or further cleavage.
Reduction of the methoxymethyl ether linkage is not a typical transformation. The ether bond is stable to most common reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, unless it is first cleaved.
The C-O ether bond in the methoxymethyl group can be cleaved under acidic conditions. This reaction is the basis for the removal of the MOM protecting group, which is readily accomplished using a variety of Brønsted or Lewis acids. wikipedia.orgrsc.org For example, bismuth trichloride (B1173362) (BiCl₃) in the presence of water has been shown to be an effective system for the deprotection of MOM ethers. rsc.org Similarly, acid-catalyzed hydrolysis can remove N-methoxymethyl groups from azole rings. researchgate.net
Replacement of the entire methoxymethyl moiety can be envisioned as a multi-step process. First, the side chain could be chemically transformed into a better leaving group. For instance, cleavage of the ether to a 5-(hydroxymethyl)tetrazole, followed by conversion to a 5-(halomethyl)tetrazole, would generate an electrophilic center. This activated intermediate could then undergo nucleophilic substitution to introduce a wide variety of new side chains at the 5-position.
Oxidation and Reduction Pathways of the Methoxy (B1213986) Group
Ring Transformations and Rearrangement Reactions of the Tetrazole Scaffold
The tetrazole ring, despite its aromaticity and general stability, can undergo transformations that lead to ring cleavage or rearrangement, particularly under energetic conditions such as heat or UV irradiation. mdpi.com
Photochemical decomposition of tetrazoles is a well-studied process that invariably involves the cleavage of the ring, resulting in a variety of products. mdpi.com The specific outcome is highly dependent on the substituents attached to the ring. Common pathways include the extrusion of a molecule of nitrogen (N₂). core.ac.uk For example, photolysis of tetrazoles can lead to the formation of reactive intermediates like carbenes or nitriles. mdpi.comresearchgate.net
Thermal decomposition also leads to the fragmentation of the tetrazole ring. The process often begins with the cleavage of the N(2)–N(3) bond, followed by the elimination of N₂. colab.ws The stability of the tetrazole ring and the decomposition pathway are significantly influenced by the nature and position of its substituents. researchgate.net
Rearrangement reactions like the Truce-Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution, are known for certain aromatic systems but are not commonly reported for simple 5-(methoxymethyl)tetrazole without specific activating groups. cdnsciencepub.com More relevant are fragmentation-rearrangement pathways, such as those observed for 5-(1-hydroxyalkyl)tetrazoles, which can fragment to release N₂ and generate alkylidenecarbenes that subsequently rearrange to form alkynes. researchgate.net
Thermal Decomposition Mechanisms and Pathways
The thermal stability and decomposition pathways of tetrazoles are of significant interest, particularly for their application in energetic materials and as gas-generating agents. For 2,5-disubstituted tetrazoles, a primary thermal decomposition pathway involves the elimination of molecular nitrogen (N₂), leading to the formation of highly reactive nitrilimine intermediates. researchgate.net This process is a key factor in the characteristically low thermal stability of many tetrazole derivatives. researchgate.net
Theoretical studies on the parent 2H-tetrazole and other substituted analogs indicate that decomposition can occur via a retro-[3+2] cycloaddition reaction. nih.gov This mechanism involves the cleavage of the tetrazole ring into smaller, stable molecules. The activation energy for the decomposition of unsubstituted tetrazole has been calculated to be approximately 40.2 kcal/mol. researchgate.net While specific experimental data for this compound is not extensively documented, the general principles of tetrazole chemistry suggest its decomposition would follow a similar N₂ extrusion pathway. The nature of the substituent at the C5 position is known to influence the thermal stability; for instance, the 5,5'-dimethyl substituted analog of 1,1'-azobis(5-methyltetrazole) shows improved thermal stability compared to the unsubstituted version. researchgate.net
The decomposition can be summarized by the following general reaction:
General Thermal Decomposition of a 2,5-Disubstituted Tetrazole| Reactant | Condition | Primary Products |
|---|
Table 1: Generalized thermal decomposition pathway for 2,5-disubstituted tetrazoles.
Photochemical Transformations
Tetrazoles exhibit a rich and varied photochemistry, which serves as a powerful tool in organic synthesis. mdpi.comnih.gov Photolysis of the tetrazole ring, typically using UV light, induces the cleavage of the ring and extrusion of N₂. mdpi.com This denitrogenation is a common feature and leads to the formation of reactive intermediates, most notably nitrilimines, similar to the thermal pathway but under milder conditions. mdpi.comrsc.org
The photolysis of unsubstituted tetrazole isolated in a cryogenic matrix has been shown to yield a variety of products, including nitrilimine, diazomethane, and carbodiimide. mdpi.comresearchgate.net For 2,5-disubstituted tetrazoles, the substituents play a crucial role in the photochemical behavior. The substituent at the C5 position is particularly important as it can influence the UV absorbance of the molecule. rsc.org For example, a methylthio group at C5 red-shifts the UV absorbance, enabling photoactivation at longer wavelengths (e.g., 254 nm) and facilitating the formation of the corresponding nitrile imine. rsc.org This nitrile imine can then be trapped or used in subsequent reactions, such as intramolecular cycloadditions. rsc.org It is expected that the methoxymethyl group in this compound would similarly influence its photochemical properties, enabling photoinduced denitrogenation to generate a methoxymethyl-substituted nitrile imine.
Comparison of UV Absorbance for 5-Substituted Tetrazoles
| 5-Substituent | UV Absorbance at 254 nm | Reference |
|---|---|---|
| Phenyl | Strong | rsc.org |
| Methylthio | Strong | rsc.org |
| Carboethoxy | Weak | rsc.org |
Table 2: Influence of the C5 substituent on the UV absorbance of tetrazoles, highlighting the importance of the substituent for photoactivation. rsc.org
Advanced Derivatization for Enhanced Chemical Utility
Formation of Coordination Complexes with Metal Ions
Tetrazole derivatives are highly effective ligands in coordination chemistry due to the presence of four nitrogen atoms in the heterocyclic ring, which can coordinate to metal ions. chem-soc.si The specific nitrogen atoms involved in coordination can vary, leading to a diverse range of structural motifs. rsc.org
Substituted tetrazoles have been used to synthesize a variety of coordination polymers and complexes with metal ions such as Cu(I), Ag(I), Zn(II), and Cd(II). chem-soc.sirsc.orgresearchgate.net These complexes can form structures ranging from simple mononuclear units to complex three-dimensional (3D) frameworks. rsc.orgresearchgate.net The substituent on the tetrazole ring can also participate in coordination. In the case of this compound, it is conceivable that both the nitrogen atoms of the tetrazole ring and the oxygen atom of the methoxymethyl group could act as donor sites, potentially forming chelate rings with a metal center or bridging between metal ions to create extended networks. The flexible nature of the methoxymethyl group could allow it to adapt to the geometric preferences of different metal ions, leading to novel coordination architectures.
Incorporation into Multicyclic Systems
A significant application of the reactivity of this compound is its potential use as a precursor for the synthesis of complex multicyclic and polycyclic systems. A powerful strategy involves the photoinduced generation of a nitrile imine intermediate, which can then undergo an intramolecular 1,3-dipolar cycloaddition reaction. rsc.org
This approach has been successfully demonstrated with 2-alkyl-5-(methylthio)tetrazoles bearing an alkene-containing side chain. rsc.org Photolysis leads to the extrusion of N₂ and formation of a nitrile imine, which rapidly cyclizes with the tethered alkene to produce polycyclic pyrazoline structures with high diastereoselectivity. rsc.org A similar strategy could be applied to this compound by introducing an unsaturated moiety onto the nitrogen at the N2 position.
Another pathway for forming multicyclic systems involves the photolysis of tetrazoles with specific substituents, such as 5-allyloxy-1-aryl-tetrazoles, which have been shown to rearrange into N-phenyl-1,3-oxazines upon irradiation. mdpi.com These transformations highlight the utility of the tetrazole ring as a latent source of reactivity that can be harnessed to construct more complex molecular frameworks.
Strategies for Analytical Performance Enhancement (e.g., Fluorescent Tagging)
The unique reactivity of tetrazoles can be exploited for bioorthogonal chemistry and the development of chemical probes. A notable application is in fluorescent tagging through "photoclick" reactions. researchgate.net This strategy involves the light-induced reaction of a 2,5-disubstituted tetrazole with an alkene. The reaction proceeds via a 1,3-dipolar cycloaddition of the in situ-generated nitrile imine with the alkene to form a pyrazoline cycloadduct, which is often highly fluorescent. researchgate.net This method allows for the specific labeling of biomolecules in complex systems.
By designing a derivative of this compound that also contains a chromophore, it could be used as a photo-activatable fluorescent probe. For instance, some tetrazole derivatives are used as fluorescent coupling agents for creating probes used in fluorescence microscopy and protein detection. tantuchemicals.com Furthermore, tetrazoles have been incorporated into unnatural amino acids for site-specific protein labeling, with subsequent attachment of reporter tags like the fluorescent dansyl group. ncsu.edu
Exploration of Named Reactions (e.g., Mannich, Julia-Kocienski Olefination) for Functionalization
While the tetrazole ring is generally stable, its structure can be modified or it can be used as a key functional group in several named reactions to build more complex molecules.
Mannich Reaction The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an amine, formaldehyde (B43269), and a carbon nucleophile. numberanalytics.comnih.gov Although the high acidity of the tetrazole N-H bond initially suggested it would be unreactive, it has been shown that 5-substituted-1H-tetrazoles can undergo the Mannich reaction. researchgate.net This reaction typically occurs at a ring nitrogen atom, providing a straightforward method for N-functionalization. For this compound, its 1H-tautomer could potentially be functionalized at the N1 or N4 position via a Mannich reaction, introducing an aminomethyl group.
Julia-Kocienski Olefination The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and sulfones. wikipedia.orgalfa-chemistry.com A key reagent in this reaction is a heteroaryl sulfone, and tetrazolyl sulfones have proven to be particularly effective. organic-chemistry.org Specifically, 1-phenyl-1H-tetrazol-5-yl sulfones are known to react with aldehydes to produce E-alkenes with high selectivity. organic-chemistry.org
While this compound itself is not the direct substrate, its 1H-isomer can be a precursor to the necessary sulfone. The synthetic route would involve converting the 1H-tetrazole into a thioether, likely at the C5 position, followed by oxidation to the corresponding sulfone. This tetrazolyl sulfone, now activated for the Julia-Kocienski reaction, can be reacted with a wide range of aldehydes to synthesize complex olefin-containing molecules. This application has been pivotal in the synthesis of natural products and pharmaceuticals, including statins. google.comgoogle.com
Summary of Named Reactions
| Named Reaction | Description | Potential Application to this compound |
|---|---|---|
| Mannich Reaction | Condensation of an amine, formaldehyde, and a C-H acidic compound. numberanalytics.com | N-aminomethylation of the corresponding 1H-tetrazole tautomer. |
| Julia-Kocienski Olefination | Reaction of a heteroaryl sulfone with an aldehyde to form an alkene. organic-chemistry.org | The corresponding 1-alkyl-5-tetrazolyl sulfone derivative can be used as a key reagent for alkene synthesis. |
Table 3: Application of named reactions for the functionalization of tetrazole scaffolds.
Theoretical and Computational Investigations of 5 Methoxymethyl 2h Tetrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(methoxymethyl)-2H-tetrazole, offering a window into its electronic landscape and predicting its behavior under various conditions.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecular systems. uq.edu.au For tetrazole derivatives, DFT, particularly with the B3LYP functional, has proven effective in predicting molecular geometries, electronic characteristics, and thermodynamic stability. mdpi.commdpi.com
Studies on related 2,5-disubstituted tetrazoles show that DFT calculations can accurately determine optimized geometries, including bond lengths and angles, that are in good agreement with experimental data from X-ray diffraction. scielo.org.mx For this compound, the ground state geometry is characterized by a planar tetrazole ring. The methoxymethyl substituent introduces conformational flexibility, which is also well-described by these methods.
Key ground state properties calculated using DFT include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. mdpi.com In a study on N-benzoyl-5-(aminomethyl)tetrazole, the energy gap (ΔE = ELUMO − EHOMO) was used to compare the reactivity of different tautomers, indicating that a smaller gap corresponds to higher reactivity. wikipedia.org Furthermore, DFT calculations provide other electronic properties such as dipole moment, which is influenced by the substituent and the position of the tautomeric hydrogen, and the distribution of atomic charges, which helps in identifying reactive sites within the molecule. scielo.org.mx
Table 1: Representative Ground State Properties Calculated for Tetrazole Derivatives using DFT This table presents typical data obtained for analogous tetrazole compounds, illustrating the outputs of DFT calculations.
| Property | Typical Calculated Value/Finding | Significance |
|---|---|---|
| Optimized Geometry | Bond lengths and angles consistent with experimental data. scielo.org.mx | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | - | Relates to the ability to donate electrons. |
| LUMO Energy | - | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~5-6 eV | Indicates chemical reactivity and stability. wikipedia.org |
| Dipole Moment (μ) | ~2-6 D, varies with tautomer and solvent. mdpi.comscielo.org.mx | Measures molecular polarity, affecting solubility and interactions. |
| Atomic Charges | Nitrogen atoms are typically negative; C5 is positive. | Identifies nucleophilic and electrophilic centers. |
Ab Initio Methods for High-Level Electronic Structure Determination
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate determination of electronic structure. researchgate.net These methods, including Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and high-accuracy composite methods like Weizmann-1 (W1), are crucial for resolving subtle energetic differences, such as those between tautomers. researchgate.netresearchgate.net
For tetrazoles, a key aspect is the tautomeric equilibrium between the 1H- and 2H-forms. High-level ab initio calculations have consistently shown that for the parent tetrazole and many 5-substituted derivatives, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. mdpi.commdpi.com For instance, a focal-point analysis of unsubstituted tetrazole calculated the relative energy of the 1H-tautomer to be 2.07 kcal/mol higher than the 2H-tautomer. researchgate.net
The nature of the substituent at the C5 position can influence this energy difference. mdpi.com A study on the tautomerism of various substituted azoles specifically noted that the typical tautomeric population ratios were altered in the case of the methoxymethyl substituted derivative, highlighting its unique electronic influence. researchgate.netmdpi.com Ab initio calculations are essential for quantifying these subtle substituent effects on the electronic structure and relative stability of the tautomers.
Table 2: Calculated Relative Energies (kcal/mol) of Tetrazole Tautomers Illustrative data based on high-level ab initio calculations for the parent tetrazole molecule.
| Method | Relative Energy of 1H-tetrazole (vs. 2H) | Reference |
|---|---|---|
| CCSD(T)/CBS (Focal-Point Analysis) | 2.07 | researchgate.net |
| W1 (Composite Method) | ~2.0 | mdpi.com |
| MP2/aug-cc-pVTZ | 2.22 | researchgate.net |
Prediction of Spectroscopic Parameters (NMR, IR)
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. beilstein-journals.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) for Nuclear Magnetic Resonance (NMR) and frequency calculations for Infrared (IR) spectroscopy, computational chemistry can provide spectra that closely match experimental results. wikipedia.org
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C chemical shifts. For 2,5-disubstituted tetrazoles, the chemical shift of the C5 carbon is a key marker for identifying the N2-isomer. Calculations and experimental data show this peak typically appears significantly downfield, around 164 ppm, whereas the C5 signal for 1,5-disubstituted isomers is found further upfield (~154 ppm). scielo.org.mxpnrjournal.com Theoretical predictions for this compound would be expected to show this characteristic C5 shift, along with predictable signals for the methoxymethyl protons and carbon.
IR Spectroscopy: Calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions in the molecule. For tetrazole derivatives, characteristic peaks for the tetrazole ring N=N and C=N stretching vibrations are typically observed. DFT calculations, often with a scaling factor applied, can reproduce the experimental IR spectrum with high fidelity, aiding in the assignment of complex vibrational modes. wikipedia.org
Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Tetrazole This table shows typical agreement between calculated and experimental values for analogous compounds like 2-methyl-5-phenyltetrazole.
| Parameter | Predicted Value (DFT) | Experimental Value | Reference |
|---|---|---|---|
| ¹³C NMR (C5 Shift) | ~164.25 ppm | ~164.85 ppm | scielo.org.mx |
| ¹H NMR (CH₃ Shift) | - | ~4.4 ppm | scielo.org.mx |
| IR (Tetrazole Ring) | ~1300-1600 cm⁻¹ | ~1300-1600 cm⁻¹ |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations focus on static molecules, molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, which is crucial for understanding conformational changes and intermolecular interactions.
Conformational Analysis of the Methoxymethyl Group
The methoxymethyl group [-CH₂-O-CH₃] attached to the C5 position of the tetrazole ring is not rigid and can rotate around its single bonds (C5–CH₂ and CH₂–O). This rotation gives rise to different spatial arrangements, or conformers, which can have different energies and properties.
Molecular dynamics simulations or potential energy surface (PES) scans are the primary computational tools to explore this conformational landscape. A PES scan involves systematically rotating a dihedral angle (e.g., N-C5-C-O or C5-C-O-C) and calculating the energy at each step. The results reveal the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. For a similar methoxymethyl side chain on a different heterocyclic system, distinct conformers were identified, demonstrating the utility of this approach. For this compound, one would expect to find stable conformers corresponding to specific orientations of the methoxy (B1213986) group relative to the tetrazole ring, with rotational energy barriers on the order of a few kcal/mol.
Intermolecular Interactions and Solvent Effects
The interactions of this compound with itself and with solvent molecules are critical to its behavior in solution. The tetrazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor (the N-H proton) and acceptor. The oxygen atom of the methoxymethyl group provides an additional hydrogen bond acceptor site.
Computational studies often model solvent effects using either implicit or explicit models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is useful for studying how a solvent's polarity affects tautomeric stability. scielo.org.mx For example, while the 2H-tetrazole tautomer is more stable in the gas phase, the 1H-tautomer is often favored in polar solvents. mdpi.commdpi.com Explicit solvent simulations, used in molecular dynamics, involve surrounding the solute molecule with a box of individual solvent molecules (e.g., water or DMSO). These simulations can reveal specific, stable hydrogen bonding networks and provide a detailed picture of the local solvent structure around the solute. Studies on related azoles have shown that solvent molecules can actively participate in and catalyze the proton transfer between tautomers, lowering the activation energy for the interconversion. researchgate.netmdpi.com
Investigation of Reaction Mechanisms and Energy Barriers
Transition State Analysis for Synthetic Pathways
The synthesis of tetrazoles, including this compound, often involves the [2+3] cycloaddition of an azide (B81097) with a nitrile. uokerbala.edu.iq Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. The concerted [2+3] cycloaddition is generally considered the most probable pathway for the bimolecular addition of nonionic azides to nitriles. acs.org
In the context of forming substituted tetrazoles, two isomeric transition states, TS1 and TS2, can lead to the formation of 1,5-disubstituted and 2,5-disubstituted tetrazoles, respectively. acs.org Theoretical calculations consistently show that the transition state leading to the 1-substituted tetrazole (TS1) is significantly lower in energy than TS2. acs.org This energy difference is influenced by the electronic nature of the substituents on the nitrile. For instance, the more activated the nitrile (e.g., by electron-withdrawing groups), the larger the energy gap between TS1 and TS2. acs.org The steric bulk of substituents also plays a role, with less steric repulsion favored in TS2. acs.org
In some cases, the reaction may proceed through a stepwise mechanism involving a protonated nitrile intermediate, which is then attacked by the azide. This is followed by a 1,5-cyclization to yield the 1H-tetrazole. acs.org The specific mechanism and associated energy barriers are highly dependent on the reaction conditions and the nature of the reactants.
Catalytic Effects on Reaction Kinetics
The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of sodium azide to organonitriles can be efficiently catalyzed by various metal complexes. nih.gov For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to catalyze this reaction effectively. nih.gov Mechanistic investigations have revealed the formation of an intermediate cobalt(II) diazido complex, which itself is catalytically active. nih.gov
Lewis acids, such as indium(III) chloride, have also been employed to promote the synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide. researchgate.net The use of catalysts can lead to significant advantages, including lower catalyst loading and milder reaction conditions. researchgate.net
Theoretical studies have also explored the influence of solvents on reaction kinetics. The polarizable continuum model (PCM) is a computational method used to predict how a solvent can alter solvation energies and the stability of different forms of tetrazole derivatives, thereby influencing reaction pathways. mdpi.com Solvents can significantly lower the activation barrier for certain reactions. For example, in the thermal decomposition of some tetrazoles, suitable solvents can lower the activation barrier by a considerable amount (~80 kJ mol–1). colab.ws
Tautomeric Equilibria and Energetics of this compound
Relative Stabilities of 1H- and 2H-Tautomers
The tetrazole ring can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. mdpi.com The relative stability of these tautomers is influenced by the physical state, the solvent, and the nature of the substituent at the 5-position. researchgate.netmdpi.com
In the gas phase, the 2H-tautomer is generally the more stable form for many 5-substituted tetrazoles. mdpi.comresearchgate.net Computational studies using DFT and other high-level ab initio methods consistently predict the 2H-tautomer to be lower in energy in the gas phase. researchgate.netiosrjournals.org The energy difference between the two tautomers is typically small, often around 2 kcal/mol. iosrjournals.org For unsubstituted tetrazole, the 2H-tautomer is more stable than the 1H-tautomer by approximately 2.07 kcal/mol. researchgate.net
The stability of the tautomers is also linked to their aromaticity. The 2H-tautomer generally exhibits a higher degree of aromaticity than the 1H-tautomer, which contributes to its greater stability in the gas phase. iosrjournals.orgijsr.net This is supported by calculations of aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). iosrjournals.orgijsr.net
In condensed phases, the equilibrium can shift. In polar solvents and in the solid state, the more polar 1H-tautomer often becomes the predominant or exclusive form. researchgate.netconicet.gov.ar For unsubstituted tetrazole, a reversal in stability occurs in media with a dielectric constant greater than approximately 7, where the 1H-tautomer becomes the ground state. conicet.gov.ar
Energy Barriers for Prototropic Tautomerization
Prototropic tautomerization is the process by which the two tautomers interconvert through proton transfer. The intramolecular 1,2-prototropic shift, where a proton moves between adjacent nitrogen atoms, is a plausible mechanism for this transformation. iosrjournals.org
Computational studies have shown that the energy barrier for monomolecular tautomerization in the gas phase is quite high, typically in the range of 50-70 kcal/mol. researchgate.netacs.org For unsubstituted tetrazole, the activation barrier is predicted to be around 53.97 kcal/mol at the B3LYP/6-311++G** level of theory. iosrjournals.org
However, in the presence of other molecules, such as in solution or the solid state, the tautomerization can be facilitated by intermolecular proton transfer. For example, concerted double-proton transfer in hydrogen-bonded dimers of tetrazoles has a significantly lower activation barrier, around 18-28 kcal/mol. researchgate.netacs.org This suggests that in condensed phases, tautomerization is likely to occur via an intermolecular mechanism.
The activation energy for tautomerization is also influenced by the substituent at the 5-position. Electron-donating groups tend to slightly lower the activation energy, while electron-withdrawing groups are found to increase it. iosrjournals.org
Influence of Substituents on Tautomeric Preferences
The nature of the substituent at the C5 position of the tetrazole ring has a significant impact on the tautomeric equilibrium. researchgate.netiosrjournals.org Both electronic and steric effects of the substituent can modulate the relative stabilities of the 1H- and 2H-tautomers. scielo.org.mxrsc.org
Electron-withdrawing groups tend to favor the azide form in the azido-tetrazole equilibrium, which is a related phenomenon, while electron-donating groups stabilize the tetrazole structure. rspublication.com In the context of 1H- and 2H-tautomers, the effect of substituents on the relative stability is more nuanced. Some studies suggest that the relative thermodynamic stability of the 2H-form compared to the 1H-form does not depend significantly on the nature of the substituent. researchgate.net However, other computational work indicates that substitution does influence the stability of the tetrazole tautomers. iosrjournals.org For instance, with an electron-donating amide group, the energy difference between the tautomers can be as high as 2.7 to 3.6 kcal/mol. iosrjournals.org
The substituent also affects the aromaticity of the tetrazole ring, which in turn influences tautomeric preference. researchgate.net Generally, the 2H-tautomer is more aromatic than the 1H-tautomer, and a lack of aromaticity results in a less favored tautomer. iosrjournals.orgijsr.net While substituents can cause fluctuations in the degree of aromaticity, the tetrazole ring exhibits a strong resistance to these effects, resulting in relatively small changes. iosrjournals.org
Steric effects can also play a role. Bulky substituents may favor one tautomer over the other due to steric clashes that would be present in the less favored form. rsc.org
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and potential applications. Computational chemistry provides powerful tools to investigate these properties at the atomic level. For heterocyclic compounds like this compound, theoretical methods such as Density Functional Theory (DFT) are employed to elucidate its electronic characteristics. mdpi.com These computational approaches allow for a detailed analysis of the molecule's frontier orbitals, charge distribution, and reactivity indices, offering insights that complement experimental findings.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. brsnc.in It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.
In the context of tetrazole derivatives, the distribution and energy of these frontier orbitals dictate how the molecule interacts with other chemical species. orientjchem.org For this compound, the HOMO is expected to be distributed over the nitrogen-rich tetrazole ring, while the LUMO would also be located on the heterocyclic system. The methoxymethyl substituent can influence the energies of these orbitals through its electronic effects. While specific computational data for this compound is not detailed in the available literature, illustrative values based on studies of similar tetrazole structures can be presented.
Table 1: Illustrative Frontier Molecular Orbital Parameters for a 5-Substituted-2H-Tetrazole
| Parameter | Energy (eV) |
| EHOMO | -8.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 7.3 |
| Note: These are representative values for educational purposes, derived from general findings for tetrazole derivatives, such as those discussed in studies on related compounds. researchgate.net |
Electrostatic Potential (ESP) Mapping for Reactive Sites
Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. youtube.com The ESP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. Different colors on the map represent varying potential values:
Red: Regions of most negative electrostatic potential, indicating an excess of electron density. These areas are prone to electrophilic attack. acs.org
Blue: Regions of most positive electrostatic potential, indicating electron deficiency. These sites are susceptible to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential.
For this compound, the ESP map would be expected to show regions of negative potential (red) localized around the nitrogen atoms of the tetrazole ring due to their high electronegativity and lone pairs of electrons. The oxygen atom of the methoxymethyl group would also exhibit a negative potential. Conversely, the hydrogen atoms and the carbon atom attached to the electron-withdrawing tetrazole ring would likely show a more positive potential (blue or green), indicating them as potential sites for nucleophilic interaction. acs.org This visual representation of charge distribution is crucial for understanding intermolecular interactions. researchgate.net
Molecular Orbital Analysis and Quantum Chemical Descriptors
Beyond FMO theory, a range of quantum chemical descriptors can be calculated to quantify a molecule's reactivity and stability. These descriptors are often derived from the energies of the HOMO and LUMO and provide a more detailed electronic structure profile. scirp.orgscirp.org Key descriptors include:
Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (IP - EA) / 2. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). researchgate.net
These parameters, calculated through quantum chemical methods, provide a quantitative basis for comparing the reactivity of different molecules and predicting their chemical behavior. orientjchem.org
Table 2: Illustrative Quantum Chemical Descriptors for a 5-Substituted-2H-Tetrazole
| Descriptor | Definition | Illustrative Value |
| Ionization Potential (IP) | IP ≈ -EHOMO | 8.5 eV |
| Electron Affinity (EA) | EA ≈ -ELUMO | 1.2 eV |
| Electronegativity (χ) | χ = (IP + EA) / 2 | 4.85 eV |
| Chemical Hardness (η) | η = (IP - EA) / 2 | 3.65 eV |
| Chemical Softness (S) | S = 1 / η | 0.27 eV⁻¹ |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.23 eV |
| Note: These values are illustrative and derived from the representative FMO energies in Table 1 for educational purposes, based on general principles applied to tetrazole derivatives. researchgate.netscirp.org |
Applications of 5 Methoxymethyl 2h Tetrazole in Advanced Chemical Synthesis
Role as a Building Block in Complex Organic Molecule Construction
The structural features of 5-(methoxymethyl)-2H-tetrazole make it an important synthon for creating elaborate molecular architectures. The tetrazole ring itself is known for its metabolic stability and its ability to act as a bioisostere of carboxylic acids, a property widely exploited in drug design. nih.govscirp.org The methoxymethyl (MOM) group often functions as a stable and reliable protecting group for the tetrazole nitrogen, which can be crucial in multi-step syntheses.
This compound is a key starting material for the assembly of more complex heterocyclic frameworks. The tetrazole moiety can participate in various chemical transformations, including multicomponent reactions (MCRs) and cycloadditions, to generate poly-heterocyclic structures. nih.govbeilstein-journals.org For instance, tetrazole derivatives are used in Ugi-azide four-component reactions (UA-4CR), where the tetrazole ring is constructed in the initial step. Subsequent intramolecular reactions, such as the Heck cyclization, can then be employed to build fused ring systems, such as tetrazolyl-1,2,3,4-tetrahydroisoquinolines. beilstein-journals.org
Furthermore, the methoxymethyl-tetrazole unit can be incorporated into syntheses that link different heterocyclic rings. An example is the preparation of 2-alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles, where a tetrazole phenol (B47542) derivative is reacted with a chloromethyl isoxazole (B147169) to create a molecule containing both tetrazole and isoxazole rings. chem-soc.si These strategies demonstrate the utility of this compound as a foundational element for accessing a wide variety of complex heterocyclic systems.
In medicinal chemistry, the development of novel molecular scaffolds is critical for drug discovery. vu.edu.au The this compound unit contributes significantly to this area, primarily by providing a metabolically stable scaffold that can be elaborated into diverse and complex drug-like molecules. nih.govresearchgate.net The tetrazole ring is a privileged structure in pharmaceutical chemistry due to its bioisosteric relationship with the carboxylic acid group, which can enhance physicochemical properties like metabolic stability and membrane penetration. scirp.org
A notable application is in the synthesis of 7-substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives, which have been investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. jst.go.jp In this synthesis, the tetrazole moiety is protected with a methoxymethyl (MOM) group before further functionalization of the tetrahydroisoquinoline core. jst.go.jp This protection strategy allows for selective reactions at other parts of the molecule, demonstrating the crucial role of the methoxymethyl group in building complex molecular scaffolds. The pyrrolidine (B122466) ring is another important scaffold in drug discovery where tetrazole moieties are frequently incorporated to develop new biologically active compounds. d-nb.info
| Scaffold/Derivative Class | Synthetic Application of Tetrazole Precursor | Reference |
|---|---|---|
| 6-Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | The tetrazole nitrogen was protected with a methoxymethyl (MOM) group to allow for the synthesis of novel PPARγ partial agonists. jst.go.jp | jst.go.jp |
| Tetrazole-acetamide Derivatives | Used as a core structure for N-alkylation reactions to produce new 2,5-disubstituted-tetrazole-acetamide derivatives investigated for anticancer activity. | |
| Tetrazolyl-pyrazino[2,1-a]isoquinolin-6(5H)-ones | The tetrazole motif is constructed via a Ugi-azide reaction, followed by an intramolecular Heck reaction to assemble the final poly-heterocyclic scaffold. beilstein-journals.org | beilstein-journals.org |
Precursor in the Synthesis of Diverse Heterocyclic Systems
Ligand Design in Coordination Chemistry
The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.net This property is extensively used in coordination chemistry to design and synthesize metal complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs) with specific structural and functional properties.
Tetrazole derivatives can coordinate to a wide range of metal ions, including Zn(II), Fe(II), Cu(II), and Mn(II), through one or more of their nitrogen atoms. mdpi.comarkat-usa.orgresearchgate.netrsc.org The coordination mode can vary, with ligands acting as monodentate or bridging units, leading to the formation of discrete mononuclear or polynuclear complexes. arkat-usa.orgresearchgate.net For example, research on 5-(pyridyl)tetrazole complexes of Mn(II) shows that the ligand can coordinate through the nitrogen atoms of the tetrazole ring or the pyridyl group. rsc.org Similarly, complexes of copper with macrocyclic ligands bearing tetrazole pendant arms have been synthesized, demonstrating the strong coordinating ability of the tetrazole group. researchgate.net While specific studies on this compound are less common, its structural similarity to other 2,5-disubstituted tetrazoles suggests it can act as an effective ligand in forming stable metal complexes. The methoxymethyl group would primarily influence the steric environment and solubility of the resulting complexes.
| Metal Ion | Tetrazole Ligand Type | Resulting Complex Structure | Reference |
|---|---|---|---|
| Zn(II), Fe(II) | 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid | Mononuclear complexes with a distorted octahedral geometry, [M(H₂tmidc)₂(H₂O)₂]·2H₂O. mdpi.com | mdpi.com |
| Mn(II) | 5-(Pyridyl)tetrazoles | Complexes where the ligand coordinates through tetrazole or pyridyl nitrogens, forming extended 2D and 3D structures. rsc.org | rsc.org |
| Cu(I) | 5-Mercapto-1-phenyl-1H-tetrazole | A 2D double-layer coordination polymer, [Cu₂(MPTZ)I]n. researchgate.net | researchgate.net |
| Cu(II), Ni(II) | Tetraaza macrocycles with tetrazole pendant arms | Macrocyclic complexes where the tetrazole group is coordinated to the metal ion. researchgate.net | researchgate.net |
Bifunctional and multifunctional ligands containing tetrazole units are widely employed as building blocks for constructing coordination polymers and MOFs. osti.govrsc.org These materials are formed by linking metal ions or clusters with organic ligands to create one-, two-, or three-dimensional networks. researchgate.netrsc.org The resulting frameworks can exhibit properties such as luminescence, magnetism, and porosity.
For instance, a bifunctional ligand, 5-(4-imidazol-1-yl-phenyl)-2H-tetrazole, has been used with various carboxylates to synthesize novel Zn(II) and Cd(II) coordination polymers with 2D and 3D structures that display intense fluorescence. osti.gov Another study utilized 5-(1H-tetrazol-5-yl)isophthalic acid to create six different coordination polymers with Mn(II), Cu(II), Co(II), and Zn(II), resulting in structures ranging from 2D layers to complex 3D frameworks with antiferromagnetic properties. rsc.org The this compound molecule, with its potential for further functionalization, can be envisioned as a component in similar custom-designed ligands for creating novel coordination polymers with tailored properties.
Synthesis of Metal-Tetrazole Complexes
Precursor in Materials Science Research
In materials science, tetrazole derivatives are highly valued as precursors for high-nitrogen energetic materials. researchgate.net The high nitrogen content and the inherent energy of the N-N and C-N bonds in the tetrazole ring result in a large positive heat of formation, which is a critical characteristic for explosives and propellants. researchgate.netrsc.orgresearchgate.net
The compound this compound can serve as a versatile precursor in this field. Although the methoxymethyl group itself is not an energetic functional group, it can be chemically transformed or replaced to introduce high-energy moieties such as nitro (-NO₂) or azido (B1232118) (-N₃) groups. at.ua This functionalization enhances the energetic properties of the molecule, particularly by improving the oxygen balance and increasing the density, which are key performance metrics for explosives. at.ua For example, a common strategy involves starting with a tetrazole derivative containing an acetic acid side chain, which is then nitrated to produce highly energetic 5-(trinitromethyl)-2H-tetrazole. nih.gov Similarly, the methoxymethyl group on this compound could be a synthetic handle for introducing such energetic groups, positioning it as a valuable intermediate in the synthesis of next-generation energetic materials.
| Energetic Compound Class | Key Features | Synthetic Precursor Principle | Reference |
|---|---|---|---|
| 5-(Trinitromethyl)-2H-tetrazole (HTNTz) | Highly energetic material that explodes upon impact or heating. nih.gov | Synthesized via exhaustive nitration of 1H-tetrazole-5-acetic acid. nih.gov | nih.gov |
| Di(1H-tetrazol-5-yl)methanone oxime salts | High nitrogen content, excellent thermal stability, and high detonation velocities (e.g., 9050 m/s for the hydrazinium (B103819) salt). rsc.org | Synthesized from inexpensive starting materials, serving as precursors to various energetic salts. rsc.org | rsc.org |
| Azobis(5-methyltetrazole) | A high-nitrogen compound (N10 structure) with relative thermal and physical stability. researchgate.net | Obtained via oxidative coupling (azo coupling) of 5-amino-1-methyltetrazole. researchgate.net | researchgate.net |
Development of Advanced Composites
The direct application of this compound in the formulation of advanced polymer or structural composites is not extensively documented in publicly available research. The development of advanced composites typically involves reinforcing a matrix material (like a polymer resin) with fibers (such as carbon or glass) to achieve enhanced mechanical properties. toraytac.com While various nitrogen-containing compounds and polymers functionalized with tetrazole derivatives are researched for their thermal stability and energetic properties, the specific use of this compound as a component—such as a curing agent, matrix precursor, or additive in structural composites—is not a prominent area of investigation. Research into composites containing tetrazoles often centers on energetic composite materials, where the tetrazole-containing polymer acts as an energetic binder, rather than on conventional structural composites. mdpi.com
Exploration in Energetic Materials (General Structural Design Principles)
Tetrazole derivatives are a significant class of compounds in the field of energetic materials due to their high nitrogen content and large positive heats of formation, which release substantial energy upon decomposition. researchgate.netuni-muenchen.de The design of new energetic materials aims to achieve a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to physical stimuli like impact and friction. icm.edu.pluhmreactiondynamics.org
The structural design principles involving tetrazoles like the this compound isomer are rooted in these goals:
High Nitrogen Content : The tetrazole ring consists of 80% nitrogen by mass, contributing to a high total nitrogen content in the molecule. This is desirable because the primary decomposition product is the highly stable dinitrogen molecule (N₂), a "green" byproduct, which results in a large release of energy. nih.gov
Influence of Substituents : The substituent at the 5-position of the tetrazole ring significantly modifies the compound's properties. The methoxymethyl group (-CH₂OCH₃) in this compound affects its density, oxygen balance, and stability. While not as powerfully electron-withdrawing as a nitro group, the ether oxygen can influence the electronic characteristics and decomposition pathway of the tetrazole ring. mdpi.comrsc.org
Isomeric Stability : Tetrazoles exist in 1H and 2H tautomeric forms. researchgate.netmdpi.com The 2H-isomer, as specified for this compound, is often more stable in the gas phase, though the 1H-isomer may be more stable in solution. researchgate.net The stability of the specific isomer is a critical factor in its viability as a practical energetic material, with thermal stability being a key safety and performance metric. rsc.orgresearchgate.net
Computational studies are frequently used to predict the performance of new tetrazole-based energetic compounds. Parameters such as heat of formation, density, detonation velocity (Vdet), and detonation pressure (P) are calculated to screen potential candidates before undertaking complex synthesis. nih.govrsc.org For instance, related energetic tetrazoles demonstrate how small structural changes impact performance.
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| 5-(5-Nitrotetrazol-2-ylmethyl)tetrazole (anhydrous) | 1.851 | 8688 | 30.2 | rsc.org |
| Ammonium Salt of 5-(5-Nitrotetrazol-2-ylmethyl)tetrazole (anhydrous) | 1.691 | 7861 | 22.8 | rsc.org |
| Hydrazinium Salt of 1-Hydroxy-5-methyltetrazole | 1.461 | 8109 | 219 kbar (21.9 GPa) | mdpi.com |
| Di(1H-tetrazol-5-yl)methanone oxime (Hydrazinium Salt) | Not Specified | 9050 | Not Specified | rsc.org |
Bioisosteric Applications in Molecular Design Principles
Mimicry of Carboxylic Acid Groups
In medicinal chemistry, the 5-substituted-1H-tetrazole group is widely recognized as a classic bioisostere for a carboxylic acid. nih.govresearchgate.net Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The tetrazole ring mimics the carboxylic acid group due to several key similarities in its physicochemical properties. mdpi.com
Acidity : The N-H proton of the tetrazole ring is acidic, with a pKa value typically in the range of 4.5 to 4.9, which is very similar to that of carboxylic acids (pKa ≈ 4.5). researchgate.net This comparable acidity allows the tetrazole to exist as an anion at physiological pH, just like a carboxylate, enabling it to participate in similar ionic interactions with biological receptors.
Planarity and Stereoelectronics : The tetrazole anion is planar, and its negative charge is delocalized over the four nitrogen atoms of the ring through resonance, similar to the charge delocalization across the two oxygen atoms of a carboxylate anion. researchgate.netacs.org This distribution of charge over a larger surface area can be favorable for molecular recognition and binding. acs.org
Lipophilicity : An important distinction is that the tetrazole anion is generally more lipophilic (less polar) than the corresponding carboxylate. researchgate.netacs.org This increased lipophilicity can enhance a drug molecule's ability to cross cellular membranes, potentially improving its bioavailability. mdpi.comacs.org
Metabolic Stability : Tetrazole rings are generally resistant to metabolic degradation within the body, whereas carboxylic acids can be subject to various metabolic pathways. researchgate.net This makes the tetrazole a more robust substitute, leading to a longer duration of action for a drug.
While the majority of research focuses on the 1H-tetrazole isomer as the direct carboxylic acid mimic, the principles of using a stable, acidic heterocycle to replace a carboxyl group are fundamental to its application in molecular design.
| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole | Reference |
|---|---|---|---|
| pKa | ~4.5 - 4.8 | ~4.5 - 4.9 | researchgate.netresearchgate.net |
| Anion Structure | Planar, charge on two oxygen atoms | Planar, charge delocalized over four nitrogen atoms | researchgate.netacs.org |
| Lipophilicity | Lower | Higher (anion is ~10x more lipophilic than carboxylate) | researchgate.netacs.org |
| Metabolic Stability | Susceptible to metabolism | Generally resistant to metabolism | researchgate.netresearchgate.net |
Influence on Molecular Recognition in Chemical Systems
The ability of a molecule to be "recognized" by another is the foundation of interactions in both biological and chemical systems. The tetrazole functional group, including derivatives like this compound, influences molecular recognition primarily through hydrogen bonding and its anionic properties. uvic.ca
When the tetrazole ring is in its protonated (neutral) state, the N-H group acts as an excellent hydrogen bond donor. This allows it to bind to anions or other hydrogen bond acceptors. uvic.ca Conversely, when deprotonated, the resulting tetrazolate anion is an effective hydrogen bond acceptor and can coordinate with cations. uvic.ca This dual nature allows tetrazoles to participate in complex recognition events within systems like protein active sites or synthetic host-guest complexes. acs.orguvic.ca
Future Directions and Emerging Research Avenues for 5 Methoxymethyl 2h Tetrazole
Development of Novel and Green Synthetic Methodologies
The synthesis of tetrazole derivatives, including 5-(methoxymethyl)-2H-tetrazole, is undergoing a paradigm shift towards more environmentally benign and efficient methods. rsc.org Future research will likely focus on the development of novel catalytic systems and green reaction conditions to minimize waste and avoid hazardous reagents.
Key areas of exploration include:
Nanocatalysis: The use of nanomaterials as catalysts for tetrazole synthesis is a rapidly growing field. rsc.org Catalysts such as magnetic nanoparticles (e.g., Fe3O4), copper-based nanocomposites, and mesoporous silica (B1680970) have shown high efficiency, reusability, and ease of separation. rsc.orgbohrium.comrsc.org Future work will likely involve designing even more sophisticated nanocatalysts with enhanced activity and selectivity for the synthesis of specific tetrazole isomers. rsc.org
Metal-Free Reactions: Moving away from heavy metal catalysts is a significant goal in green chemistry. jchr.org Methods utilizing iodine or silica-supported sodium hydrogen sulfate (B86663) are being explored as safer and more environmentally friendly alternatives for the [3+2] cycloaddition reaction between nitriles and sodium azide (B81097). organic-chemistry.org
One-Pot and Multicomponent Reactions: Domino reactions and multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like tetrazole derivatives in a single step, reducing time, resources, and waste. researchgate.netresearchgate.net The development of new MCRs for the direct synthesis of functionalized tetrazoles from simple starting materials is a promising area of research. beilstein-journals.org
Alternative Solvents and Reaction Conditions: The use of water, ionic liquids, or solvent-free conditions is being investigated to replace traditional volatile organic solvents. bohrium.comconicet.gov.ar Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for tetrazole formation. organic-chemistry.org
| Methodology | Key Features | Potential Advantages | References |
|---|---|---|---|
| Nanocatalysis | Use of catalysts like Fe3O4@SiO2-Schiff base-Cu(II) and Co-Ni/Fe3O4@MMSHS. | High efficiency, reusability, mild reaction conditions, easy work-up. | rsc.orgbohrium.comrsc.org |
| Metal-Free Synthesis | Catalysts such as iodine or silica-supported sodium hydrogen sulfate. | Avoids toxic metals and hazardous reagents. | organic-chemistry.org |
| Multicomponent Reactions | One-pot synthesis of complex tetrazole derivatives. | High atom economy, reduced waste, and shorter reaction times. | researchgate.netresearchgate.net |
| Green Solvents/Conditions | Use of water, ionic liquids, or microwave irradiation. | Reduced environmental impact and enhanced reaction efficiency. | bohrium.comconicet.gov.arorganic-chemistry.org |
Advanced Computational Design and Predictive Modeling
Computational chemistry is poised to play an increasingly vital role in the future of this compound research. Advanced modeling and predictive tools can accelerate the discovery of new derivatives with tailored properties, saving significant time and resources in the laboratory.
Future research in this area will likely focus on:
Density Functional Theory (DFT) Studies: DFT calculations are instrumental in understanding the electronic structure, stability, and reactivity of tetrazole isomers. acs.orgnih.govbohrium.com These studies can predict the most stable tautomeric forms and provide insights into reaction mechanisms. acs.orgresearchgate.net For instance, calculations have shown that for many tetrazole derivatives, the 2H-form is more stable in the gas phase. researchgate.net
Predictive Modeling of Properties: Machine learning and multivariate linear regression models are being developed to predict the properties of tetrazoles, such as their decomposition temperatures and sensitivity. researchgate.netchemrxiv.orgnih.gov These models, based on quantum mechanical parameters, can help in the rational design of new energetic materials or stable pharmaceutical compounds. chemrxiv.org
Virtual Screening and Drug Discovery: Computational docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling can be used to screen virtual libraries of this compound derivatives for their potential as drug candidates. nih.gov This in silico approach helps to identify promising compounds for further experimental investigation. nih.gov
Structure-Property Relationship Studies: By combining experimental data with computational analysis, researchers can establish clear structure-property relationships. rsc.org This understanding is crucial for designing new materials with desired characteristics, such as high energy density or specific biological activity. rsc.org
| Computational Method | Application | Key Insights | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating electronic structure, stability, and reaction mechanisms. | Predicts tautomer stability and elucidates reaction pathways. | acs.orgnih.govbohrium.comresearchgate.net |
| Multivariate Linear Regression (MLR) | Predicting decomposition temperature and impact sensitivity. | Enables rational design of energetic materials and stable compounds. | researchgate.netchemrxiv.orgnih.gov |
| Molecular Docking and ADME Profiling | Virtual screening for drug discovery. | Identifies potential drug candidates with favorable binding affinities and pharmacokinetic properties. | nih.gov |
| Quantum Chemistry Calculations | Studying decomposition mechanisms of energetic materials. | Provides detailed understanding of ring-opening pathways and energy barriers. | aip.org |
Exploration of New Reaction Pathways and Transformations
While the fundamental reactivity of the tetrazole ring is well-established, there is still much to discover about new reaction pathways and chemical transformations involving this compound.
Future research directions include:
Photochemical Reactions: The study of the photochemistry of tetrazoles has revealed interesting fragmentation patterns and the formation of reactive intermediates like nitrile imines and imidoylnitrenes. researchgate.netuc.pt Further investigation into the photoinduced decomposition of this compound could lead to novel synthetic applications and a deeper understanding of its reactivity. colab.ws
Catalytic Ring-Opening and Annulation Reactions: Metal-catalyzed reactions that involve the ring-opening of tetrazoles can lead to the formation of other heterocyclic systems. rsc.orgrsc.org For example, metalloporphyrin-catalyzed reactions of tetrazoles with alkynes can result in either click reactions or denitrogenative annulation, depending on the metal center. rsc.orgrsc.org
Post-Synthetic Modification: The functionalization of the tetrazole ring or the methoxymethyl substituent after the initial synthesis offers a versatile strategy for creating a diverse range of derivatives. researchgate.net This approach is particularly useful for incorporating tetrazoles into larger molecular architectures.
Unusual Reactivity under Extreme Conditions: Investigating the behavior of this compound under high temperature and pressure, or in unconventional reaction media, could reveal unexpected reactivity and lead to the discovery of novel chemical transformations. beilstein-journals.org
Integration into Multifunctional Chemical Systems and Devices
The unique properties of the tetrazole moiety, such as its high nitrogen content and ability to coordinate with metals, make this compound a promising building block for advanced functional materials and devices. sioc-journal.cnresearchgate.net
Emerging research in this area includes:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Tetrazoles are excellent ligands for the construction of coordination polymers and MOFs. jove.com These materials have potential applications in gas storage, catalysis, and sensing. The integration of this compound into these frameworks could lead to materials with novel properties.
Luminescent Materials: Tetrazole-containing copolymers can act as macromolecular ligands for metal complexes, leading to the formation of luminescent materials. researchgate.net These materials could find applications in displays, sensors, and bio-imaging.
Energetic Materials: The high nitrogen content and positive heat of formation of the tetrazole ring make it a key component in the design of high-energy-density materials. researchgate.net Research is ongoing to develop new energetic compounds based on functionalized tetrazoles with enhanced performance and stability. rsc.org
Bioactive Scaffolds: The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is found in numerous approved drugs. researchgate.netbeilstein-journals.orgvu.edu.au The use of this compound as a scaffold in the synthesis of new drug-like molecules is a major area of research, with potential applications in a wide range of therapeutic areas. beilstein-journals.orgvu.edu.au
Unveiling Further Mechanistic Insights into Tetrazole Reactivity
A deeper understanding of the reaction mechanisms governing the formation and transformation of tetrazoles is crucial for controlling their reactivity and designing new synthetic strategies.
Future research will focus on:
Mechanism of Tetrazole Formation: Despite being a well-known reaction, the precise mechanism of the [3+2] cycloaddition of azides to nitriles is still a subject of debate. acs.orgcapes.gov.br Computational studies suggest a stepwise mechanism involving a nitrile activation step, rather than a concerted cycloaddition. acs.orgcapes.gov.br Further experimental and theoretical work is needed to fully elucidate this fundamental reaction.
Decomposition Pathways: Understanding the thermal and photochemical decomposition mechanisms of tetrazoles is critical for their safe handling and application, particularly in energetic materials. researchgate.netaip.orgresearchgate.net Theoretical studies have explored ring-opening pathways and the formation of various intermediates. aip.org
Tautomerism and its Influence on Reactivity: The tautomeric equilibrium between 1H- and 2H-tetrazoles significantly affects their physical and chemical properties. researchgate.net Investigating the factors that influence this equilibrium and how it impacts the reactivity of this compound is an important area of study.
Role of Catalysts: Elucidating the precise role of different catalysts in tetrazole synthesis and transformation will enable the development of more efficient and selective reaction protocols. bohrium.comrsc.org Mechanistic studies can reveal how catalysts activate the reactants and control the regioselectivity of the reaction.
Q & A
Q. What synthetic methodologies are effective for regioselective preparation of 5-(methoxymethyl)-2H-tetrazole derivatives?
- Methodological Answer : Regioselective synthesis can be achieved via metal-free coupling reactions under thermal or microwave activation. For example, O-peracylated 2,6-anhydro-aldose tosylhydrazones react with tetrazoles in the presence of bases like KCO, yielding 2-β-D-glycopyranosylmethyl-2H-tetrazoles with regioselectivity up to 67% . Green chemistry approaches, such as using 1 atm. O as an oxidizer, are also viable for synthesizing 2,5-disubstituted tetrazoles . Optimization of solvent (e.g., DMF or ethanol) and reaction time (2–24 hours) is critical for yield improvement.
Q. How can the purity and structural integrity of this compound derivatives be validated?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- Elemental analysis for empirical formula verification.
- IR spectroscopy to identify functional groups (e.g., tetrazole ring vibrations at ~2500 cm) .
- LC-MS for molecular weight determination and fragmentation pattern analysis .
- H/C NMR to confirm substitution patterns (e.g., methoxymethyl proton signals at δ 3.3–3.5 ppm) .
Q. What safety precautions are essential when handling this compound intermediates?
- Methodological Answer : While specific safety data for this compound is limited, analogous tetrazole derivatives require:
- Use of fume hoods , Kevlar gloves , and face shields to mitigate explosion risks from energetic intermediates .
- Avoidance of high temperatures (>100°C) and friction during synthesis .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:
- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to reduce R values (e.g., R = 0.0253 achieved for HFDNTz derivatives) .
- Parameterization : Refine anisotropic displacement parameters for non-hydrogen atoms and apply TWIN/BASF commands for twinned crystals .
- Validation : Analyze R (<0.05) and goodness-of-fit (GOF ≈ 1.0) metrics . Example refinement
| Parameter | Value |
|---|---|
| R (I > 2σ) | 0.0253–0.0359 |
| wR | 0.0651–0.0922 |
| GOF | 1.035–1.087 |
Q. What strategies resolve contradictions in reaction yields for 5-substituted tetrazole syntheses?
- Solvent polarity : Polar aprotic solvents (DMF) enhance reactivity but may increase side reactions.
- Catalyst choice : Nano-TiCl·SiO improves yields by 20–30% via Lewis acid activation .
- Microwave vs. thermal activation : Microwave irradiation reduces reaction time (minutes vs. hours) and improves regioselectivity .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., enzymes). For example, tetrazole-thiazole hybrids show binding affinity to bacterial DNA gyrase .
- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
